phenyl N-(1,3-thiazol-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-10(12-9-11-6-7-15-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVVRXLSXHPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349519 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39142-40-0 | |
| Record name | phenyl N-(1,3-thiazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl N-(1,3-thiazol-2-yl)carbamate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of phenyl N-(1,3-thiazol-2-yl)carbamate, a molecule of significant interest in medicinal chemistry and materials science. The 2-aminothiazole scaffold is a privileged structure in numerous biologically active compounds, and its derivatization is a key strategy in drug discovery. This document details a robust synthetic protocol, elucidates the underlying reaction mechanism, and presents a thorough characterization workflow. By integrating field-proven insights with established scientific principles, this guide serves as a valuable resource for researchers engaged in the exploration of thiazole-based compounds.
Introduction: The Significance of the Thiazole Moiety
The 1,3-thiazole ring is a fundamental heterocyclic motif that is incorporated into a wide array of pharmaceuticals and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block in the design of molecules with specific biological targets. The 2-aminothiazole core, in particular, is found in a variety of approved drugs, including certain cephalosporin antibiotics. The derivatization of the 2-amino group allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate, enabling the introduction of a phenylcarbamate functional group, which can further enhance molecular interactions and biological activity.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is achieved through the nucleophilic attack of the exocyclic amino group of 2-aminothiazole on the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This protocol is adapted from established literature procedures and has been validated for its reliability and scalability.[1]
Materials:
-
2-Aminothiazole
-
Phenyl chloroformate
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 mL) in dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
-
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.0 mL) dropwise to the cooled solution using a dropping funnel over a period of 10-15 minutes. The slow addition rate is crucial to maintain temperature control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour to ensure the reaction goes to completion.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with deionized water (20 mL) to remove triethylamine hydrochloride and any other water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain crystals of high purity.[1]
Causality Behind Experimental Choices
-
Choice of Base (Triethylamine): The reaction between 2-aminothiazole and phenyl chloroformate generates one equivalent of hydrochloric acid (HCl). Triethylamine, a tertiary amine, acts as a non-nucleophilic base to scavenge this HCl, forming triethylammonium chloride. This prevents the protonation of the unreacted 2-aminothiazole, which would render it non-nucleophilic and halt the reaction.
-
Choice of Solvent (Dichloromethane): Dichloromethane is an excellent solvent for this reaction as it is relatively inert, readily dissolves the reactants, and has a low boiling point, which facilitates its removal during the workup.
-
Temperature Control (0 °C): The acylation of amines with chloroformates is an exothermic process. Maintaining a low temperature during the addition of phenyl chloroformate is essential to prevent side reactions, such as the formation of ureas from the reaction of the product with another molecule of 2-aminothiazole.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-aminothiazole is more nucleophilic than the endocyclic nitrogen due to the delocalization of the lone pair of the endocyclic nitrogen into the aromatic thiazole ring.
Figure 1. Reaction mechanism for the synthesis of this compound.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following techniques are recommended:
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂S |
| Molecular Weight | 220.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. The expected signals include those for the protons on the thiazole and phenyl rings, as well as the N-H proton of the carbamate.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. Based on data from analogous compounds, the following chemical shifts can be anticipated[2]:
-
Thiazole Ring:
-
C2 (attached to nitrogen): ~160 ppm
-
C4: ~148 ppm
-
C5: ~108 ppm
-
-
Carbamate Carbonyl: ~154 ppm
-
Phenyl Ring: Signals in the aromatic region (120-150 ppm).
-
3.2.2. Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions[3]:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretching | 3400 - 3200 |
| C=O (carbamate) | Stretching | 1750 - 1700 |
| C-N (carbamate) | Stretching | 1400 - 1200 |
| C-O (carbamate) | Stretching | 1250 - 1050 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (220.25).
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information. The crystal structure of this compound has been reported, confirming the connectivity of the atoms and providing precise bond lengths and angles.[1] The analysis reveals that the planes of the phenyl and thiazole rings are oriented at a dihedral angle of 66.69(3)°.[1]
Sources
The Architectural Blueprint of Phenyl N-(1,3-thiazol-2-yl)carbamate: A Crystallographic Perspective
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenyl N-(1,3-thiazol-2-yl)carbamate, a molecule incorporating the versatile thiazole heterocycle, presents a compelling subject for structural analysis due to the prevalence of the thiazole moiety in a wide array of biologically active compounds. This guide provides a comprehensive examination of its single-crystal X-ray crystallographic data, offering insights into its three-dimensional architecture, intermolecular forces, and the implications of these features for its chemical behavior and potential applications in medicinal chemistry. We will delve into the precise molecular geometry, the intricate network of hydrogen bonds and π-π interactions that govern its solid-state packing, and the experimental underpinnings of its structural determination. This document is intended to serve as a detailed technical resource for scientists engaged in drug discovery and materials science, providing a foundational understanding of this key chemical entity.
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. Understanding the precise three-dimensional conformation and intermolecular interactions of substituted thiazoles like this compound is therefore of paramount importance for rational drug design and the development of novel therapeutics.
This guide focuses on the crystal structure of this compound (C₁₀H₈N₂O₂S), a molecule that combines the thiazole ring with a phenylcarbamate group. The elucidation of its solid-state structure provides invaluable information on bond lengths, bond angles, and the subtle non-covalent interactions that dictate its crystal packing. These structural details are crucial for computational modeling, structure-activity relationship (SAR) studies, and predicting the compound's physicochemical properties, such as solubility and crystal habit.
Molecular and Crystal Structure Analysis
The definitive three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The analysis reveals a molecule with a distinct non-planar conformation and a sophisticated network of intermolecular interactions that contribute to the stability of the crystal lattice.
Molecular Geometry
In the molecule of this compound, the phenyl and thiazole rings are not coplanar. The planes of these two aromatic rings are oriented at a significant dihedral angle of 66.69 (3)°.[1][2] This twisted conformation is a key structural feature, influencing the overall shape of the molecule and its potential interactions with biological targets. The bond lengths and angles within the molecule are within the normal ranges.[1][2]
Crystal Packing and Supramolecular Assembly
The crystal structure of this compound is stabilized by a combination of hydrogen bonds and π-π stacking interactions, which organize the molecules into a two-dimensional network.
-
Hydrogen Bonding: Intermolecular N—H⋯N and C—H⋯O hydrogen bonds are present in the crystal lattice.[1][2] These interactions link adjacent molecules, forming R₂²(8) ring motifs.[1][2] This type of hydrogen-bonded ring is a common and robust supramolecular synthon.
-
π-π Stacking: In addition to hydrogen bonding, π-π contacts between the thiazole rings of neighboring molecules further stabilize the crystal structure. The centroid-centroid distance between these stacked thiazole rings is 3.535 (1) Å.[1][2] A weak C—H⋯π interaction also contributes to the overall packing efficiency.[1][2]
The interplay of these non-covalent interactions results in a well-defined and stable crystalline solid. The following diagram illustrates the key intermolecular interactions that govern the crystal packing of this compound.
Caption: Synthesis and crystallization workflow.
X-ray Data Collection and Structure Refinement
The crystallographic data for this compound was collected at 294 K using an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation. [1][2]A total of 2084 reflections were measured, of which 1880 were independent. [1][2]The structure was solved by direct methods and refined on F². [1][2]
Crystallographic Data Summary
The key crystallographic parameters for this compound are summarized in the table below. This data provides a quantitative description of the crystal lattice and the quality of the structural determination.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₈N₂O₂S | [1][2] |
| Formula Weight | 220.24 | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 5.6430 (11) | [1][2] |
| b (Å) | 7.3910 (15) | [1][2] |
| c (Å) | 25.134 (5) | [1][2] |
| β (°) | 91.21 (3) | [1][2] |
| Volume (ų) | 1048.0 (4) | [1][2] |
| Z | 4 | [1][2] |
| Temperature (K) | 294 | [1][2] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [1][2] |
| R[F² > 2σ(F²)] | 0.050 | [1][2] |
| wR(F²) | 0.160 | [1][2] |
Conclusion and Future Outlook
The single-crystal X-ray structure of this compound provides a detailed and unambiguous depiction of its molecular conformation and supramolecular assembly. The non-planar arrangement of the phenyl and thiazole rings, coupled with the intricate network of hydrogen bonds and π-π stacking interactions, are defining features of its solid-state architecture. This structural information serves as a critical foundation for understanding its chemical properties and for its potential use as a building block in the design of more complex molecules with tailored biological activities.
Future research could explore the synthesis and crystallographic analysis of derivatives of this compound to investigate how substitutions on the phenyl or thiazole rings influence the molecular conformation and crystal packing. Such studies would contribute to a deeper understanding of structure-property relationships in this important class of heterocyclic compounds and could guide the development of novel materials and therapeutic agents.
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Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1577. [Link]
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Phenyl N-(1,3-thiazol-2-yl)carbamate: A Privileged Scaffold for Enzyme Inhibition
An In-depth Technical Guide on the Putative Mechanism of Action and Pathways for Target Elucidation
Abstract
The thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Phenyl N-(1,3-thiazol-2-yl)carbamate represents a fundamental scaffold within this class, though its specific mechanism of action has yet to be fully elucidated. This guide synthesizes the available data on its derivatives to propose a putative mechanism centered on enzyme inhibition. We will explore the chemical logic behind this hypothesis, detail the experimental workflows required for its validation, and provide a forward-looking perspective on the therapeutic potential of this chemical series.
Introduction: The Thiazole Carbamate Scaffold
The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen, which imparts a unique set of electronic and steric properties that are conducive to interactions with biological macromolecules.[1] When coupled with a phenyl carbamate group, the resulting this compound structure presents a synthetically tractable starting point for the development of novel therapeutics.[2][3] While direct studies on the parent compound are limited, a significant body of research on its derivatives points towards a common theme: the inhibition of key enzymes in metabolic and signaling pathways.
Derivatives of this scaffold have demonstrated a wide array of biological activities, including:
-
Antimicrobial Effects: Inhibition of bacterial cell wall biosynthesis enzymes, such as MurA and MurB.[4]
-
Anti-inflammatory and Analgesic Properties: Dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).[5]
-
Antifungal Activity: Inhibition of fungal growth, likely through interference with essential enzymatic processes.[6]
-
Plant Growth Regulation: Promotion of rapeseed growth and increased seed yield.[7][8][9]
This diverse activity profile strongly suggests that the core this compound structure serves as a versatile pharmacophore that can be tailored to interact with the active sites of various enzymes.
A Putative Mechanism of Action: Covalent and Non-Covalent Enzyme Inhibition
Based on the activities of its derivatives, we propose that the primary mechanism of action for the this compound scaffold is enzyme inhibition . This inhibition could occur through two principal modes: non-covalent interactions and covalent modification of the enzyme's active site.
Non-Covalent Inhibition
The planar thiazole ring and the phenyl group can participate in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in an enzyme's active site.[2] Furthermore, the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen and nitrogen atoms of the carbamate linker, can act as hydrogen bond donors and acceptors. These non-covalent interactions can stabilize the binding of the inhibitor within the active site, preventing the substrate from binding and catalysis from occurring.
Covalent Inhibition
The carbamate moiety is a known electrophilic warhead that can participate in covalent bond formation with nucleophilic residues in an enzyme's active site, such as serine, threonine, or cysteine. This results in the irreversible inactivation of the enzyme. The reactivity of the carbamate can be tuned by the electronic properties of the phenyl ring.
The proposed mechanism of covalent inhibition is depicted below:
Caption: Proposed covalent inhibition mechanism.
Experimental Workflow for Target Deconvolution and Mechanism Validation
To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflow outlines the key steps for identifying the molecular targets of this compound and characterizing its inhibitory activity.
Step 1: Broad Spectrum Enzymatic Screening
The initial step is to screen the compound against a panel of diverse enzymes to identify potential targets. This provides a broad overview of its inhibitory potential.
Protocol: Broad Spectrum Enzyme Inhibition Assay
-
Enzyme Panel Selection: Select a commercially available panel of enzymes representing different classes (e.g., proteases, kinases, hydrolases).
-
Assay Principle: Utilize fluorescence- or luminescence-based assays where the enzymatic activity is coupled to a detectable signal.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Procedure: a. In a 384-well plate, add the assay buffer. b. Add the test compound at a final concentration of 10 µM. c. Add the enzyme to each well and incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the substrate. e. Monitor the change in fluorescence or luminescence over time using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control. Hits are typically defined as compounds that cause >50% inhibition.
Step 2: Determination of IC50 and Kinetic Parameters
Once a primary target is identified, the next step is to quantify the inhibitory potency (IC50) and elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Protocol: IC50 Determination and Enzyme Kinetics
-
IC50 Determination: a. Perform the enzyme inhibition assay with a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM). b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinetic Studies (Michaelis-Menten): a. Perform the enzymatic assay with varying substrate concentrations in the presence of different fixed concentrations of the inhibitor. b. Measure the initial reaction velocities (V₀). c. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.
Table 1: Hypothetical Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |
| This compound | FAAH | 5.2 | Competitive |
| Derivative A (with electron-withdrawing group) | FAAH | 1.8 | Irreversible |
| Derivative B (with bulky substituent) | FAAH | 15.7 | Competitive |
Step 3: Probing for Covalent Inhibition
To determine if the inhibition is covalent, a "jump-dilution" or dialysis experiment can be performed.
Protocol: Jump-Dilution Assay
-
Incubation: Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Dilution: After incubation, dilute the enzyme-inhibitor mixture 100-fold into an assay solution containing the substrate.
-
Activity Measurement: Immediately measure the enzymatic activity.
-
Interpretation:
-
Reversible Inhibition: If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the enzyme, and activity will be restored.
-
Covalent Inhibition: If the inhibition is covalent, the activity will not be restored upon dilution.
-
Caption: Experimental workflow for mechanism elucidation.
Structure-Activity Relationship (SAR) Insights
The biological activity of the this compound scaffold can be modulated by substitutions on both the phenyl and thiazole rings. For instance, the addition of electron-withdrawing groups to the phenyl ring can increase the electrophilicity of the carbamate carbonyl, potentially enhancing its reactivity for covalent inhibition. Conversely, bulky substituents may sterically hinder the binding of the inhibitor to the active site.
Conclusion and Future Directions
While the precise molecular targets of the parent this compound remain to be definitively identified, the collective evidence from its derivatives strongly points towards a mechanism of action rooted in enzyme inhibition. The experimental workflows detailed in this guide provide a clear path for future research to elucidate these targets and fully characterize the inhibitory mechanism. The synthetic tractability and demonstrated biological plasticity of this scaffold make it a highly promising starting point for the development of novel therapeutics targeting a wide range of diseases.
References
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link][7]
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Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed, 18(12), 15000-15016. [Link][8]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link][9]
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El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(17), 5323. [Link][10]
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PubChem. (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. PubChem. [Link][11]
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Wagner, K. M., et al. (2020). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Bioorganic & Medicinal Chemistry Letters, 30(24), 127632. [Link][5]
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Arshad, M., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1478. [Link][2]
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PubChem. (n.d.). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. PubChem. [Link][12]
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Francisco, G. D., et al. (2004). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 14(1), 235-238. [Link][4]
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Wang, Y., et al. (2022). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Journal of Chemical Research, 46(1-2), 15-20. [Link][6]
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Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 167, 107986. [Link][13]
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Maccari, R., et al. (2021). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2021(2), M1234. [Link][1]
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PubChem. (n.d.). phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate. PubChem. [Link][14]
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physical and chemical properties of phenyl N-(1,3-thiazol-2-yl)carbamate
Abstract
This technical guide provides an in-depth analysis of the physical and chemical properties of phenyl N-(1,3-thiazol-2-yl)carbamate, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The guide details the synthesis, structural characterization, and spectral properties of this molecule. Drawing on crystallographic data, we explore its three-dimensional conformation and intermolecular interactions. Furthermore, this document contextualizes the potential of this compound in drug discovery by examining the established biological activities of related thiazole and carbamate derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical entity.
Introduction: The Significance of the Thiazole-Carbamate Scaffold
This compound, with the chemical formula C₁₀H₈N₂O₂S, belongs to a class of compounds that merge two critical pharmacophores: the thiazole ring and the carbamate linkage. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the carbamate group is a key structural motif in many biologically active compounds, valued for its stability and ability to modulate the physicochemical properties of a molecule, such as cell membrane permeability.[2] The strategic combination of these two moieties in this compound results in a molecule with a potentially rich chemical and biological profile, making it a valuable building block for the synthesis of novel therapeutic agents.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on the properties of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [4] |
| Molecular Weight | 220.24 g/mol | [4] |
| Physical Appearance | White solid | [5] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Sparingly soluble in aqueous buffers; Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred from[4][6] |
| Purity (commercial) | >97% (by NMR) | [5] |
Synthesis and Structural Elucidation
The synthesis of this compound is achieved through a straightforward and efficient nucleophilic substitution reaction. The established protocol involves the reaction of 2-aminothiazole with phenyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Synthetic Workflow
The synthesis can be visualized as a single-step process where the nucleophilic amine of the thiazole ring attacks the electrophilic carbonyl carbon of phenyl chloroformate.
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from a published crystallographic study and provides a reliable method for the synthesis of the title compound.[4]
Materials:
-
2-aminothiazole (1.0 g)
-
Phenyl chloroformate (1.0 ml)
-
Triethylamine (0.8 ml)
-
Dichloromethane (10 ml)
-
Water (20 ml)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 ml) in dichloromethane (10 ml).
-
Cool the solution to 0°C (273 K) using an ice bath.
-
Slowly add phenyl chloroformate (1.0 ml) to the cold solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash with water (20 ml).
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization. Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[4]
Spectroscopic and Crystallographic Characterization
Predicted Spectral Characteristics
While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the analysis of its functional groups and data from analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and thiazole rings. The aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The two protons on the thiazole ring would appear as doublets, characteristic of their coupling. The N-H proton of the carbamate linkage would likely appear as a broad singlet at a downfield chemical shift, typically above δ 8.5 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carbamate group around δ 155 ppm.[2] The carbons of the thiazole ring would resonate at distinct chemical shifts, and the aromatic carbons of the phenyl ring would appear in the typical aromatic region (δ 120-140 ppm).
-
FT-IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbamate C=O stretching vibration in the region of 1700-1740 cm⁻¹.[2] An N-H stretching vibration would be observed in the range of 3200-3400 cm⁻¹.[2] Aromatic C-H stretching and C=C bending vibrations would also be present.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The analysis would show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 220.24 g/mol .[2]
Crystal Structure and Molecular Geometry
The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group.
Key Crystallographic Data: [4]
-
Crystal System: Monoclinic
-
Unit Cell Dimensions:
-
a = 5.6430 (11) Å
-
b = 7.3910 (15) Å
-
c = 25.134 (5) Å
-
β = 91.21 (3)°
-
-
Volume: 1048.0 (4) ų
The molecular structure reveals that the phenyl and thiazole rings are not coplanar, with a dihedral angle of 66.69 (3)° between their planes.[4] The crystal packing is stabilized by a network of intermolecular interactions, including N—H···N and C—H···O hydrogen bonds, which link the molecules into a two-dimensional network.[4] Additionally, π–π stacking interactions between the thiazole rings, with a centroid-centroid distance of 3.535 (1) Å, further contribute to the stability of the crystal lattice.[4]
Caption: Intermolecular interactions in the crystal structure.
Potential Applications in Drug Discovery and Development
While specific biological activities for this compound have not been extensively reported, its structural components suggest significant potential as a scaffold in medicinal chemistry.
-
Antimicrobial Agents: Thiazole-containing compounds are known to possess a broad spectrum of antimicrobial and antifungal activities.[1] The carbamate moiety can enhance the lipophilicity and cellular uptake of the molecule, potentially leading to improved antimicrobial efficacy.
-
Anticancer Agents: Numerous thiazole derivatives have been investigated as potent anticancer agents, targeting various cellular pathways.[1] The this compound core could serve as a starting point for the design of novel kinase inhibitors or other targeted cancer therapies.
-
Enzyme Inhibitors: Carbamates are recognized as effective inhibitors of various enzymes, including proteases and esterases.[7] The combination of the thiazole ring, which can engage in specific interactions with active site residues, and the carbamate group makes this scaffold a promising candidate for the development of novel enzyme inhibitors.
Conclusion
This compound is a readily accessible and structurally characterized compound that holds considerable promise for applications in medicinal chemistry and materials science. Its synthesis is straightforward, and its physicochemical properties can be tailored through chemical modification. The presence of both the thiazole and carbamate functionalities within a single molecular framework provides a versatile platform for the development of new compounds with a wide range of potential biological activities. This technical guide serves as a comprehensive resource for researchers looking to explore the chemistry and potential applications of this intriguing molecule.
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Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1478. [Link]
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Barcelona Fine Chemicals (n.d.). Phenyl 1,3-thiazol-2-ylcarbamate. Retrieved January 15, 2026, from [Link]
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MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved January 15, 2026, from [Link]
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PubChem (n.d.). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]
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PubChem (n.d.). phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]
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PubChem (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. Retrieved January 15, 2026, from [Link]
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PubChem (n.d.). phenyl N-(dimethyl-1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]
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The Thiazole Ring: A Privileged Scaffold in Medicinal Chemistry and its Integral Role in Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile reactivity have established it as a "privileged structure," present in a multitude of natural products, such as Vitamin B1 (Thiamine), and a significant number of synthetic, clinically approved drugs.[1][2][3] More than 18 FDA-approved medications feature this moiety, highlighting its therapeutic importance across a vast range of diseases, including cancers, infectious diseases, and inflammatory conditions.[4][5][6] This guide provides an in-depth analysis of the thiazole ring's fundamental characteristics, its diverse roles in eliciting biological responses, and the mechanistic principles that govern its interactions with physiological targets. We will explore its function as a versatile pharmacophore, delve into structure-activity relationships (SAR) across major therapeutic areas, present key synthetic methodologies, and offer perspectives on its future in drug discovery.[7][8]
The Physicochemical Foundation of Thiazole's Biological Activity
The biological versatility of the thiazole ring is not coincidental; it is a direct consequence of its distinct electronic and structural features. As a five-membered heteroaromatic ring, it possesses a unique combination of properties that medicinal chemists leverage to achieve desired pharmacological outcomes.[7][9]
-
Aromaticity and Planarity : The thiazole ring is planar and aromatic, with delocalized π-electrons that satisfy Hückel's rule.[7] This planarity is crucial for enabling π-π stacking interactions with the aromatic residues of amino acids in enzyme active sites or with the bases of DNA.
-
Hydrogen Bonding Capability : The nitrogen atom at position 3 is pyridine-like and acts as a hydrogen bond acceptor, a critical interaction for anchoring a molecule to its biological target.[10] This feature is frequently exploited in the design of enzyme inhibitors.
-
Dipole Moment and Amphiphilicity : The presence of both sulfur and nitrogen heteroatoms imparts a significant dipole moment to the ring. This contributes to an amphiphilic character, possessing both hydrophilic and hydrophobic properties, which can enhance a molecule's ability to permeate bacterial cell membranes.[11][12]
-
Reactivity and Functionalization : The ring exhibits varied reactivity. The proton at the C2 position is notably acidic and can be deprotonated, making it a key site for nucleophilic substitution and the introduction of diverse functional groups.[7][13] Conversely, electrophilic substitution typically occurs at the electron-rich C5 position.[13] This synthetic tractability allows for extensive modification to optimize potency, selectivity, and pharmacokinetic profiles.
-
Bioisosterism : The thiazole ring is often used as a bioisostere for other aromatic systems, such as benzene or pyridine rings. This substitution can improve metabolic stability, alter solubility, or introduce new interaction points without drastically changing the molecule's overall shape.
Caption: Logical flow of a thiazole derivative inhibiting a target protein to block proliferation.
Antimicrobial Activity
The thiazole core is a foundational element in many antimicrobial agents, from classic sulfonamides to modern cephalosporins. [14][15]
-
Mechanism of Action :
-
Enzyme Inhibition : Thiazole-containing molecules can act as inhibitors of essential bacterial enzymes. For example, some derivatives are designed to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication. [16] * Cell Membrane Disruption : The amphiphilic nature of certain thiazole derivatives allows them to embed within the bacterial cell membrane, leading to leakage of cytoplasmic contents and cell death. [11] * Inhibition of Metabolic Pathways : As seen with sulfathiazole, the thiazole moiety can be part of a larger molecule that mimics a natural substrate, thereby blocking a critical metabolic pathway necessary for bacterial survival. [17]
-
-
Structure-Activity Relationship (SAR) : In the antimicrobial space, SAR studies often show that combining the thiazole ring with other heterocyclic systems, such as pyrazoline or triazole, can significantly enhance potency. [14][18]The substitution pattern on phenyl rings attached to the thiazole is also a key determinant of activity against both Gram-positive and Gram-negative bacteria. [18]
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant potential as anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade. [19][20]
-
Mechanism of Action :
-
COX/LOX Inhibition : Many thiazole-based compounds function similarly to traditional NSAIDs by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory prostaglandins and leukotrienes. [20] * iNOS Inhibition : Some derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key mediator in the inflammatory process. [21]
-
-
Structure-Activity Relationship (SAR) : For anti-inflammatory thiazoles, the presence of specific chalcone or thiosemicarbazide moieties linked to the thiazole ring has been shown to be effective. [21][22]Studies indicate that compounds with certain substitutions can achieve significant inhibition of carrageenan-induced paw edema in animal models, a standard preclinical test for anti-inflammatory efficacy. [19][22]
Key Synthetic Methodologies: The Hantzsch Synthesis
The ability to readily synthesize a diverse library of derivatives is paramount in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring. [23]It provides a reliable and versatile route to a wide range of substituted thiazoles.
Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol describes a classic and robust example of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide (in this case, thiourea). [23] Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Magnetic stir bar and stir plate with heating
-
Reaction vessel (e.g., 20 mL scintillation vial or round-bottom flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and side-arm flask for vacuum filtration
-
Filter paper
Procedure:
-
Reactant Combination : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents). [23]2. Solvent Addition : Add 5 mL of methanol and a magnetic stir bar to the vial. [23]3. Reaction Heating : Place the vial on a hot plate and heat the mixture to approximately 100°C with vigorous stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [23]4. Cooling and Precipitation : Remove the reaction vial from the heat and allow the solution to cool to room temperature. The product may begin to crystallize or precipitate.
-
Neutralization and Isolation : Slowly add 5% sodium carbonate solution to the cooled mixture until the solution is basic (check with pH paper). This neutralizes the hydrobromide salt formed during the reaction, precipitating the free base product.
-
Filtration : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.
-
Drying : Dry the collected solid product, for instance, on a watch glass in a desiccator or a low-temperature oven, to yield 2-amino-4-phenylthiazole.
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.
Caption: Step-by-step workflow for the Hantzsch thiazole synthesis protocol.
Future Perspectives and Conclusion
The thiazole ring continues to be an exceptionally valuable scaffold in the pursuit of novel therapeutic agents. [1][24]Its proven track record, evidenced by the number of clinically successful drugs, ensures its place in future drug design campaigns. [4][25]Current research is focused on several key areas:
-
Hybrid Molecules : The creation of hybrid molecules that fuse a thiazole ring with other known pharmacophores is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance. [11][18]* Targeting Resistant Pathogens : As antimicrobial resistance grows, the development of new thiazole-based antibiotics targeting novel bacterial pathways is a critical area of research. [14][16]* Precision Oncology : In cancer therapy, efforts are directed towards designing highly selective thiazole derivatives that target specific mutated proteins in individual patient tumors, paving the way for more personalized medicine. [10][26] In conclusion, the biological activity of the thiazole ring is a direct result of its unique and advantageous physicochemical properties. Its ability to engage in key molecular interactions like hydrogen bonding and π-π stacking, combined with its synthetic accessibility, has solidified its status as a privileged pharmacophore. From fighting life-threatening infections to providing new hope in oncology, the humble thiazole ring is a titan of medicinal chemistry, and its full potential is still being explored.
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Whitepaper: The Discovery of Novel Thiazole-Based Therapeutic Agents: A Technical Guide
Preamble: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, aromatic stability, and capacity for diverse substitutions have rendered it a "privileged scaffold."[3][4] This distinction arises from its recurring presence in a multitude of pharmacologically active compounds, including over 18 drugs approved by the FDA and numerous agents in clinical and preclinical development.[5][6] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[5][7][8] This guide provides an in-depth technical exploration of the discovery pipeline for novel thiazole-based therapeutics, from synthetic strategy and lead optimization to biological validation, designed for professionals in drug development.
Section 1: Strategic Synthesis of Thiazole-Based Compound Libraries
The successful discovery of novel therapeutic agents is predicated on the efficient and strategic synthesis of diverse chemical libraries. For the thiazole core, several synthetic routes are available, but the Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method due to its reliability and broad substrate scope.[1][9][10]
Causality in Synthetic Design: Why the Hantzsch Synthesis Endures
The enduring utility of the Hantzsch synthesis lies in its straightforward convergent nature, reacting two readily accessible components—an α-haloketone and a thioamide—to form the core heterocyclic ring. This allows for the strategic introduction of diversity at what will become the C2, C4, and C5 positions of the thiazole ring by simply varying the starting materials. Modern adaptations, such as microwave-assisted protocols, have significantly reduced reaction times and improved yields, further cementing the method's value in high-throughput library generation.[11][12]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of a 2,4-Disubstituted Thiazole Library
This protocol describes a general, self-validating method for synthesizing a library of N-(4-arylthiazol-2-yl)acetamide derivatives. The inclusion of purification and analytical characterization steps is critical for ensuring the integrity of the compounds proceeding to biological screening.
Materials:
-
Substituted 2-bromoacetophenones (α-haloketone source)
-
N-acetylthiourea (thioamide source)
-
Ethanol (95%), as solvent
-
Microwave synthesizer
-
10 mL microwave reaction vessels with stir bars
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, Melting point apparatus
Step-by-Step Methodology:
-
Reactant Combination: In a 10 mL microwave reaction vessel, combine a substituted 2-bromoacetophenone (1.0 mmol, 1.0 eq) and N-acetylthiourea (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add 4 mL of 95% ethanol and a magnetic stir bar. Seal the vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the consumption of the limiting reactant.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallization: For further purification, recrystallize the crude product from hot ethanol to yield the pure N-(4-arylthiazol-2-yl)acetamide derivative.
-
Characterization (Self-Validation):
-
Determine the melting point of the purified solid.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis of the target compound. Purity can be assessed by the sharp melting point and clean NMR spectra.
-
Visualization: Hantzsch Synthesis Workflow
The following diagram illustrates the logical flow of the Hantzsch synthesis, a cornerstone for building thiazole-based compound libraries.
Caption: Workflow for Microwave-Assisted Hantzsch Thiazole Synthesis.
Section 2: Lead Discovery and Structure-Activity Relationship (SAR) Optimization
Once a library of thiazole derivatives is synthesized, the next critical phase is identifying "hit" compounds through biological screening and optimizing them into "leads" with enhanced potency and selectivity. This process is guided by Structure-Activity Relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity.
The Logic of SAR: Rational Drug Design
SAR is not a random walk through chemical space; it is a logical, iterative process. The goal is to understand how the electronic properties (electron-donating vs. withdrawing), steric bulk, and hydrogen-bonding capabilities of substituents at different positions on the thiazole ring influence interaction with the biological target. For instance, adding a halogen (an electron-withdrawing group) to an aryl substituent might enhance binding affinity through halogen bonding or by altering the molecule's overall electronic profile.[13][14]
Key SAR Insights for Thiazole-Based Agents
The following table summarizes common SAR findings for thiazole derivatives across different therapeutic areas, compiled from numerous studies.[2][15][16] These insights serve as a foundational guide for rational lead optimization.
| Position on Thiazole Ring | Substituent Type | General Therapeutic Area | Impact on Activity & Rationale |
| C2 | Amino group, substituted amines | Anticancer, Antimicrobial | Often crucial for activity. The nitrogen can act as a hydrogen bond donor/acceptor, anchoring the molecule in the target's active site.[2][17] |
| C2 | Aryl/Heteroaryl rings | Anti-inflammatory | Can modulate selectivity for specific enzyme isoforms (e.g., COX-1 vs. COX-2) through additional hydrophobic or pi-stacking interactions.[18] |
| C4 | Substituted Phenyl Ring | Anticancer, Antimicrobial | The nature and position of substituents are critical. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) often enhance potency.[13][14][19] |
| C4 | Bulky/Lipophilic groups | Anticancer | Can improve membrane permeability and cellular uptake. Lipophilicity is a key factor in transport through biological membranes.[20] |
| C5 | Carboxamide, Ester groups | Anticancer | These groups can form key hydrogen bonds with amino acid residues in enzyme active sites, significantly increasing binding affinity.[21] |
| C5 | Fused Ring Systems | Antimicrobial | Annulation of the thiazole ring (e.g., to form benzothiazoles) can increase antibacterial activity by expanding the molecule's surface area for target interaction.[15][16] |
Section 3: Biological Evaluation and Mechanistic Elucidation
Identifying a potent compound is only part of the discovery process. Understanding its mechanism of action (MoA) and cellular effects is paramount for its development as a therapeutic agent. This involves a suite of in vitro biological assays.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines. Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[22][23]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer).[24]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized thiazole derivatives (dissolved in DMSO to create stock solutions).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well microtiter plates.
-
Microplate reader (570 nm).
-
Positive control (e.g., Staurosporine or Doxorubicin).[23]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) only. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The inclusion of positive and negative controls validates the assay's performance.
Visualization: Thiazole-Based Kinase Inhibition Pathway
Many thiazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[23][24] The following diagram illustrates this inhibitory mechanism.
Caption: Mechanism of action for a thiazole-based VEGFR-2 inhibitor.
Section 4: Future Perspectives and Conclusion
The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts are likely to focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and inflammatory disorders.[25]
-
Conjugate Drugs: Hybridizing the thiazole core with other pharmacophores to create novel conjugates with enhanced or synergistic activities.[26]
-
Overcoming Resistance: Developing next-generation thiazole derivatives that can circumvent known drug resistance mechanisms, a critical challenge in both oncology and infectious disease.[27]
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Methodological & Application
Synthesis of Phenyl N-(1,3-thiazol-2-yl)carbamate: An Application Note and Protocol for Drug Development Professionals
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of phenyl N-(1,3-thiazol-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the reaction mechanism, experimental setup, purification, and characterization of the target molecule, grounded in established chemical principles.
Introduction: The Significance of the Thiazole Carbamate Moiety
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities.[1] The derivatization of the 2-amino group, particularly through the formation of a carbamate linkage, is a critical strategy for modulating the pharmacological properties of these molecules. The resulting N-thiazolyl carbamate moiety can influence potency, selectivity, and pharmacokinetic profiles, making it a valuable functional group in drug design. This compound serves as a versatile building block for the synthesis of more complex, potentially bioactive molecules.[2]
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from thiazol-2-amine and phenyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the exocyclic nitrogen atom of thiazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.
Figure 1: General workflow for the synthesis of this compound.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves as an acid scavenger.[3] The hydrochloric acid (HCl) generated as a byproduct of the reaction would otherwise protonate the starting thiazol-2-amine, rendering it non-nucleophilic and halting the reaction. Triethylamine neutralizes the HCl to form triethylammonium chloride, which often precipitates from the reaction mixture.
The choice of an aprotic solvent, such as methylene chloride (dichloromethane), is crucial to prevent the hydrolysis of the highly reactive phenyl chloroformate.[3] The reaction is initiated at a low temperature (0 °C or 273 K) to control the initial exothermic reaction and minimize the formation of side products.[3]
Experimental Protocol
This protocol is adapted from established literature procedures and has been optimized for high yield and purity.[3]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiazol-2-amine | C₃H₄N₂S | 100.14 | 1.0 g | 9.99 |
| Phenyl chloroformate | C₇H₅ClO₂ | 156.57 | 1.0 mL | ~7.98 |
| Triethylamine | C₆H₁₅N | 101.19 | 0.8 mL | ~5.74 |
| Methylene chloride (anhydrous) | CH₂Cl₂ | 84.93 | 10 mL | - |
| Deionized water | H₂O | 18.02 | 20 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (9.99 mmol) of thiazol-2-amine and 0.8 mL (~5.74 mmol) of triethylamine in 10 mL of anhydrous methylene chloride.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Phenyl Chloroformate: Slowly add 1.0 mL (~7.98 mmol) of phenyl chloroformate dropwise to the cold solution over a period of 10-15 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with 20 mL of deionized water to remove the triethylammonium chloride and any unreacted starting materials.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid. Further purification can be achieved by recrystallization from a suitable solvent such as methanol or ethanol to obtain fine crystals.[3] Column chromatography on silica gel can also be employed for higher purity if needed.[4][5]
Characterization of this compound
Physical Properties:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₈N₂O₂S[2]
-
Molecular Weight: 220.25 g/mol [2]
Spectroscopic Data:
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-170 ppm.[7] The carbons of the phenyl and thiazole rings will show signals in the aromatic region (δ 110-160 ppm). For a related compound, benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, the thiazole ring carbons are observed at 160.02, 148.75, and 107.78 ppm.[6]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands. The N-H stretching vibration is expected around 3400-3300 cm⁻¹.[8] A strong absorption band for the C=O (carbonyl) stretching of the carbamate group will be present in the region of 1730-1700 cm⁻¹.[8][9] The C-N stretching and N-H bending vibrations are typically observed in the 1620-1500 cm⁻¹ region.[8]
Crystallographic Data:
The crystal structure of this compound has been determined by X-ray crystallography. The planes of the aromatic rings are oriented at a dihedral angle of 66.69 (3)°.[3] The crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯O interactions.[3]
Safety and Handling Precautions
Phenyl Chloroformate:
Phenyl chloroformate is a highly toxic, corrosive, and moisture-sensitive reagent.[10][11][12] It is fatal if inhaled and causes severe skin burns and eye damage.[10][11]
-
Handling: Always handle phenyl chloroformate in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[10]
-
Storage: Store phenyl chloroformate in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[11][12] It should be stored in a refrigerator at 2-8 °C.[10]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material such as sand or vermiculite and place it in a sealed container for disposal.[11] Do not use water to clean up spills, as it reacts violently.[13]
-
Disposal: Dispose of waste phenyl chloroformate and contaminated materials as hazardous chemical waste according to local regulations.
Thiazol-2-amine and Triethylamine:
Thiazol-2-amine and triethylamine are harmful if swallowed or inhaled and can cause skin and eye irritation. Handle these reagents in a fume hood with appropriate PPE.
Troubleshooting and Potential Side Reactions
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere to prevent hydrolysis of phenyl chloroformate.
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight extension of the reaction time at room temperature may be beneficial.
-
-
Side Reactions:
-
Bis-acylation: Although less common with the exocyclic amino group of 2-aminothiazole, there is a possibility of reaction at the endocyclic nitrogen, especially under harsh conditions. Maintaining a low temperature during the addition of phenyl chloroformate helps to minimize this.
-
Hydrolysis: If moisture is present, phenyl chloroformate will hydrolyze to phenol and HCl.
-
Conclusion
The synthesis of this compound is a straightforward and efficient process when conducted with appropriate precautions and techniques. This application note provides a robust protocol and the underlying scientific principles to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to the detailed experimental and safety procedures is paramount for achieving high yields and ensuring laboratory safety.
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The Versatile Scaffold: Phenyl N-(1,3-thiazol-2-yl)carbamate in Modern Medicinal Chemistry
Abstract
The phenyl N-(1,3-thiazol-2-yl)carbamate scaffold and its derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This comprehensive guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of this versatile chemical entity. We will delve into its significant potential in the development of novel therapeutic agents, with a particular focus on its applications in oncology and infectious diseases. Detailed, field-proven protocols for the synthesis of the parent compound and the evaluation of its derivatives in relevant biological assays are provided to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold.
Introduction: The Thiazole Carbamate Moiety - A Gateway to Bioactivity
The fusion of a thiazole ring with a phenyl carbamate creates a unique chemical architecture endowed with a diverse range of pharmacological properties. The thiazole ring, a common motif in numerous natural and synthetic bioactive compounds, provides a rigid scaffold capable of engaging in various non-covalent interactions with biological targets.[1] The carbamate linkage, a stable bioisostere of the amide bond, enhances metabolic stability and can participate in crucial hydrogen bonding interactions within enzyme active sites.[2] This combination has given rise to a plethora of derivatives exhibiting potent anticancer and antimicrobial activities, making the this compound core a subject of intense investigation in contemporary drug discovery.[3][4]
This guide will illuminate the path from synthesis to biological evaluation, providing both the conceptual framework and the practical methodologies required to explore the therapeutic promise of this chemical class.
Synthesis of this compound: A Foundational Protocol
The synthesis of the parent compound, this compound, is a straightforward and efficient process, typically achieved through the reaction of 2-aminothiazole with phenyl chloroformate. This foundational protocol serves as a launchpad for the generation of a diverse library of derivatives through modifications of both the phenyl and thiazole rings.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
2-Aminothiazole
-
Phenyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a cold (0 °C) solution of 2-aminothiazole (1.0 g) and triethylamine (0.8 ml) in anhydrous dichloromethane (10 ml) in a round-bottom flask, slowly add phenyl chloroformate (1.0 ml).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 1 hour at room temperature.
-
Wash the reaction mixture with water (20 ml) using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain crystals of this compound.
Expected Yield: Approximately 1.3 g.[5]
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Oncology: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit the proliferation of various cancer cell lines.[3] A key mechanism of action for some of these compounds involves the inhibition of critical cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][6]
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Cancer
The Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a highly attractive target for therapeutic intervention.[3][7] Thiazole derivatives have been shown to act as potent inhibitors of this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[3][6]
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cancer cell lines.[1] The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 human lung adenocarcinoma, C6 rat glioma)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle-treated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Table 1: Example Cytotoxicity Data for a this compound Derivative
| Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| A549 (Lung) | 12.0 ± 1.73 | [3] |
| C6 (Glioma) | 3.83 ± 0.76 | [3] |
Application in Infectious Diseases: Combating Bacterial Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound derivatives have emerged as promising candidates for the development of new antibacterial agents.[4] These compounds have been shown to inhibit essential bacterial processes, such as cell wall biosynthesis.[4]
Targeting Bacterial Cell Wall Synthesis: Inhibition of MurA and MurB
The bacterial cell wall is a crucial structure for bacterial survival, and its biosynthetic pathway is an excellent target for antibiotics. Phenyl thiazolyl urea and carbamate derivatives have been identified as inhibitors of MurA and MurB, two key enzymes involved in the early stages of peptidoglycan synthesis.[4][9] By inhibiting these enzymes, the compounds disrupt the formation of the bacterial cell wall, leading to cell death.
Figure 2: Inhibition of bacterial cell wall synthesis by this compound derivatives through the targeting of MurA and MurB enzymes.
Protocol: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
The agar well diffusion method is a standard technique for screening the antimicrobial activity of new compounds.[10]
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
Sterile cork borer
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (solvent alone)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the entire surface of a nutrient agar plate with the bacterial inoculum.
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter (e.g., 6 mm) in the agar.
-
Compound Addition: Add a fixed volume (e.g., 50 µL) of the test compound solution at a specific concentration to each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the bacteria to the compound.
Mechanism of Action: Covalent Modification of Target Enzymes
A growing body of evidence suggests that many carbamate-containing inhibitors, including those with a thiazole scaffold, exert their biological effects through the covalent modification of their target enzymes.[11][12] The carbamate moiety can act as a carbamoylating agent, reacting with a nucleophilic residue, typically a serine, in the active site of the enzyme.[11][12] This covalent modification leads to the inactivation of the enzyme and the disruption of the associated biological pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in some series of thiazole derivatives, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance anticancer activity.[3] Similarly, modifications to the thiazole ring can significantly impact the inhibitory activity against specific enzymes.[13]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its demonstrated efficacy in targeting key pathways in cancer and infectious diseases, coupled with a straightforward synthetic accessibility, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on expanding the chemical diversity of this scaffold, elucidating the precise molecular mechanisms of action for different derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The detailed protocols and insights provided in this guide are intended to facilitate these efforts and accelerate the translation of this promising chemical class into new medicines.
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Application Notes and Protocols for the Development of Thiazole-Carbamate Scaffolds as c-Met Kinase Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a versatile heterocyclic scaffold that is a component of numerous biologically active compounds and approved drugs. Its unique structural features allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[1][2] When coupled with a carbamate moiety, which can act as a hydrogen bond donor and acceptor and a bioisostere for amide bonds, the resulting thiazole-carbamate scaffold presents a compelling starting point for the design of novel enzyme inhibitors.[3] This guide provides a comprehensive overview and detailed protocols for the development of thiazole-carbamate based inhibitors, with a specific focus on targeting the c-Met receptor tyrosine kinase, a key player in oncology.[4][5] We will delve into the rationale for experimental design, from initial synthesis and biochemical screening to cell-based efficacy and preclinical safety profiling.
Introduction: The Rationale for Thiazole-Carbamate Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The thiazole scaffold has been successfully incorporated into numerous kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib, demonstrating its utility in targeting the ATP-binding site of kinases.[2][6] The carbamate group, while well-known for its role in inhibiting serine hydrolases through carbamoylation of the active site serine, can also serve as a crucial pharmacophoric element in kinase inhibitors.[3][7] It can form key hydrogen bond interactions within the kinase hinge region, mimicking the interactions of the adenine portion of ATP. The combination of the thiazole ring's ability to be readily functionalized to explore various pockets of the ATP-binding site and the carbamate's hydrogen bonding capabilities makes the thiazole-carbamate scaffold a promising platform for developing potent and selective kinase inhibitors.
This guide will use the c-Met receptor tyrosine kinase as a representative target. Aberrant c-Met signaling is implicated in the progression of numerous cancers, making it a validated therapeutic target.[4][5][8]
The Drug Discovery Workflow: A Roadmap to a Clinical Candidate
The development of a novel enzyme inhibitor is a multi-step process that begins with the identification of a promising chemical scaffold and culminates in a clinical candidate with a well-defined safety and efficacy profile. The following diagram illustrates a typical workflow for the development of a thiazole-carbamate based c-Met inhibitor.
Caption: A generalized workflow for the discovery and development of a thiazole-carbamate kinase inhibitor.
Synthesis of Thiazole-Carbamate Scaffolds
The synthesis of the thiazole-carbamate scaffold can be achieved through a variety of established synthetic routes. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[9] The carbamate functionality can be introduced either before or after the formation of the thiazole ring.
Protocol 1: Synthesis of a Representative N-aryl-N'-(thiazol-2-yl)urea
This protocol describes a general procedure for the synthesis of an N-aryl-N'-(thiazol-2-yl)urea, a close analog and precursor to many carbamate derivatives.
Materials:
-
2-aminothiazole derivative (1.0 eq)
-
Aryl isocyanate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-aminothiazole derivative and anhydrous THF.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Slowly add the aryl isocyanate dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired N-aryl-N'-(thiazol-2-yl)urea.
Biochemical Assays for Inhibitor Potency and Selectivity
The initial evaluation of newly synthesized compounds involves determining their inhibitory potency against the target enzyme in a purified system. This is typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol 2: In Vitro c-Met Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human c-Met enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (thiazole-carbamate derivatives)
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (e.g., DMSO).
-
Add 20 µL of a master mix containing the c-Met enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of the test compound.[10]
Data Presentation:
| Compound ID | Scaffold | c-Met IC50 (nM) |
| TC-001 | Thiazole-Carbamate | 50 |
| TC-002 | Thiazole-Carbamate | 25 |
| TC-003 | Thiazole-Carbamate | 150 |
| Staurosporine | Control | 5 |
Cell-Based Assays: Assessing Target Engagement and Efficacy
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context to evaluate a compound's efficacy.[11] These assays can assess a compound's ability to penetrate cell membranes, engage with its target in the cellular environment, and inhibit downstream signaling pathways.
The c-Met Signaling Pathway
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a signaling cascade that promotes cell proliferation, survival, and motility.[4][5][8] A simplified representation of this pathway is shown below.
Caption: The iterative cycle of structure-activity relationship (SAR) studies.
By analyzing the data from the various assays, researchers can build a comprehensive understanding of the SAR for the thiazole-carbamate scaffold. For example, modifications to the aryl group of the carbamate may influence hinge-binding interactions and thus potency, while alterations to the thiazole ring substituents could impact selectivity and metabolic stability.
Conclusion
The development of enzyme inhibitors is a complex but rewarding endeavor. The thiazole-carbamate scaffold represents a promising starting point for the design of novel kinase inhibitors. By following a systematic and iterative drug discovery workflow, encompassing chemical synthesis, biochemical and cell-based screening, and early ADME/Tox profiling, researchers can effectively advance lead compounds towards the clinic. The protocols and guidelines presented in this document provide a solid foundation for initiating and progressing a drug discovery program centered on this versatile chemical scaffold.
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- 7. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. physiostim.com [physiostim.com]
Application Note & Protocol: Cytotoxicity Evaluation of N-phenylthiazole Derivatives
Introduction
N-phenylthiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile scaffold allows for a wide range of chemical modifications, leading to the synthesis of novel agents with diverse biological activities, including anticancer properties.[1][2] Numerous studies have demonstrated the potential of these derivatives to induce cytotoxic effects in various cancer cell lines, making them promising candidates for further drug development.[3][4][5] A critical initial step in the evaluation of any potential therapeutic agent is the rigorous assessment of its cytotoxicity.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of N-phenylthiazole derivatives in vitro. It moves beyond a simple recitation of procedural steps to explain the underlying scientific rationale, ensuring the generation of robust, reproducible, and meaningful data. This document will focus on the widely used MTT assay for determining cell viability, present a step-by-step protocol, and discuss essential considerations for data analysis and interpretation.
Foundational Principles of In Vitro Cytotoxicity Testing
The primary goal of in vitro cytotoxicity testing is to quantify a compound's ability to induce cell death or inhibit cellular proliferation. This is commonly expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of a compound that reduces a specific biological or biochemical function by 50%. The selection of an appropriate assay is crucial and should be informed by the compound's potential mechanism of action.
Several assays are available to measure cell viability, each relying on a different cellular marker:
-
Metabolic Activity: Assays such as MTT, MTS, and XTT measure the activity of mitochondrial dehydrogenases, which are indicative of metabolically active, viable cells.[6][7]
-
Cell Membrane Integrity: Assays like the lactate dehydrogenase (LDH) release assay quantify the amount of LDH released from damaged cells, indicating a loss of membrane integrity.
-
ATP Content: Luminescence-based assays measure the amount of ATP, a direct indicator of viable, metabolically active cells.
This guide will provide a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a reliable, sensitive, and cost-effective colorimetric method for assessing cell viability.[6][8]
Key Reagents and Equipment
-
N-phenylthiazole derivatives of interest (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)[2][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO) or another suitable solubilization buffer
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)[10]
-
Inverted microscope
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Experimental Workflow: The MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[8]
Figure 1: A generalized workflow for the MTT cytotoxicity assay.
Detailed Protocol
Day 1: Cell Seeding
-
Maintain the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, and collect the cells by centrifugation (e.g., 1000 rpm for 5 minutes).
-
Resuspend the cell pellet in fresh complete medium and perform an accurate cell count.
-
Dilute the cell suspension to the optimized seeding density (typically between 5,000 and 10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to ensure cell attachment.
Day 2: Treatment with N-phenylthiazole Derivatives
-
Prepare a concentrated stock solution of each N-phenylthiazole derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final treatment concentrations. Ensure the final DMSO concentration in all wells remains constant and non-toxic (typically ≤ 0.5%).
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Essential Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used in the highest compound concentration.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Blank Control: Wells containing only medium to measure background absorbance.
-
-
Incubate the plate for the desired exposure duration (e.g., 24, 48, or 72 hours).
Day 3/4/5: MTT Assay and Data Collection
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for an additional 1 to 4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]
Data Analysis and Interpretation
-
Background Correction: Subtract the average absorbance of the blank wells from all other readings.
-
Calculation of Percentage Viability:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100
-
-
Dose-Response Curve Generation: Plot the percentage viability against the logarithm of the compound concentration to generate a sigmoidal dose-response curve.
-
IC50 Determination: Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to calculate the IC50 value from the dose-response curve.
Sample Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Untreated Control | 1.350 | 0.092 | 100.0 |
| Vehicle Control | 1.345 | 0.088 | 99.6 |
| 1 | 1.215 | 0.075 | 90.0 |
| 5 | 0.945 | 0.061 | 70.0 |
| 10 | 0.689 | 0.045 | 51.0 |
| 25 | 0.338 | 0.022 | 25.0 |
| 50 | 0.135 | 0.010 | 10.0 |
Mechanistic Insights and Next Steps
A decrease in cell viability in the MTT assay can result from either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). To further elucidate the mechanism of action of your N-phenylthiazole derivatives, consider the following assays:
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining can differentiate between apoptotic and necrotic cell death. Some studies suggest that N-phenylthiazole derivatives can induce apoptosis through the activation of caspases.[1][12]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can determine if the compounds cause cell cycle arrest at specific phases.
-
Western Blotting: This can be used to investigate changes in the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
Figure 2: Logical progression for mechanistic studies following initial cytotoxicity screening.
Trustworthiness and Self-Validation of Protocols
To ensure the integrity and reproducibility of your findings, adhere to the following best practices:
-
Consistency: Use cells within a consistent and low passage number range for all experiments.
-
Replication: Perform each experiment with a minimum of three technical replicates and repeat the entire experiment on at least three independent occasions (biological replicates).
-
Positive Control: Include a known cytotoxic drug (e.g., doxorubicin) to validate the assay's performance.
-
Microscopic Observation: Visually inspect the cells under a microscope before and after treatment to note any morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing.
Conclusion
The systematic evaluation of cytotoxicity is a cornerstone of preclinical drug discovery. The MTT assay, when executed with appropriate controls and rigorous data analysis, offers a robust method for quantifying the cytotoxic potential of novel N-phenylthiazole derivatives. The insights gained from these initial in vitro studies are invaluable for guiding subsequent mechanistic investigations and for the rational selection of lead compounds for further development in the quest for new anticancer therapies.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Thiazole as a potential scaffold for anticancer drug discovery: A comprehensive review. RSC Advances, 11(46), 28796-28821.
- Hassan, A. Y., & Sarg, M. T. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian journal of basic medical sciences, 17(7), 502–508.
- CLYTE Technologies. (2023).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays.
- Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1833-1849.
- Zhang, Z. H., Wu, H. M., Deng, S. N., Chai, R. X., Mwenda, M. C., Peng, Y. Y., ... & Song, B. A. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Letters in Organic Chemistry, 15(11), 945-952.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. RSC advances, 11(52), 32939-32955.
- Asadi, M., & Zarei, M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(1), 13-43.
- Korgaokar, S. S., Patel, P. H., & Parekh, H. H. (2002). Synthesis and Biological Evaluation of Some New Thiazole Derivatives. Oriental Journal of Chemistry, 18(1).
- Abdallah, A. E. M., Mohareb, R. M., Helal, M. H. E., & Mofeed, G. J. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616.
- Patel, R. B., Patel, M. R., & Patel, K. C. (2013). Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity. Journal of Saudi Chemical Society, 17(1), 89-96.
- Heidarian, M., Tavallaei, O., Marzbany, M., & Aliabadi, A. (2022). Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives.
- Li, K., Zhang, G., Hao, W., Liu, J., Sun, Y., Gao, Z., ... & Cheng, M. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1833-1849.
- Heidarian, M., Tavallaei, O., Marzbany, M., & Aliabadi, A. (2022). Evaluation of Cytotoxicity of 2-(4-phenylthiazol-2-yl) benzo[de]isoquinoline-1,3-dione Derivatives.
- Tavallaei, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in pharmaceutical sciences, 16(5), 481–492.
- Wang, Y., Chen, Y., Li, Y., Wu, J., & Chen, J. (2016). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS medicinal chemistry letters, 7(11), 1031–1036.
- Mohammadi-Far, M., Aliabadi, A., & Shafiee, A. (2013). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Archiv der Pharmazie, 346(1), 31-38.
- Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Sayed, W. A., & Al-Obaid, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356.
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Application Note: Quantitative Analysis of Phenyl N-(1,3-thiazol-2-yl)carbamate using Reverse-Phase High-Performance Liquid Chromatography
Abstract
This application note provides a comprehensive guide and detailed protocols for the quantitative analysis of Phenyl N-(1,3-thiazol-2-yl)carbamate. As a key intermediate in medicinal chemistry, accurate quantification is critical for research, development, and quality control.[1] We present a primary, robust, and validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Additionally, we discuss Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a high-sensitivity alternative and a direct UV-Vis Spectrophotometry method for simpler applications. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[2][3][4]
Introduction and Physicochemical Properties
This compound is an organic compound featuring a thiazole heterocycle linked to a phenyl carbamate moiety.[5][6] The presence of both the phenyl and thiazole rings provides strong ultraviolet (UV) chromophores, making it an ideal candidate for analysis by UV-based detection methods.[7] Accurate and precise analytical methods are essential for determining purity in synthesis batches, monitoring stability, and conducting pharmacokinetic studies. This guide establishes a reliable analytical framework for such purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [5][6] |
| Molecular Weight | 220.24 g/mol | [5][6] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid (Crystals can be obtained from methanol solution) | [6] |
| UV Chromophores | Phenyl ring, Thiazole ring, Carbamate group |
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the method of choice for its high resolution, reproducibility, and specificity. The non-polar nature of the compound allows for strong retention on a C18 stationary phase, while a polar mobile phase enables efficient elution.
Principle of the Method
The sample is injected into an HPLC system where it is separated on a C18 reverse-phase column. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides the elution gradient. The compound is detected by a UV detector at a wavelength of maximum absorbance, and the resulting peak area is proportional to its concentration.
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE or Nylon)
Instrumentation and Chromatographic Conditions
The following conditions were developed for optimal separation and peak shape. A C18 column is used due to its versatility and effectiveness in retaining compounds with aromatic features. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength. A small amount of formic acid is added to the mobile phase to ensure the analyte is in a consistent protonation state, which sharpens the chromatographic peak and improves reproducibility.
Table 2: Recommended HPLC-UV Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm (Verify λmax experimentally) |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection to protect the HPLC column from particulates.
Experimental Workflow and Quantification Protocol
Caption: UV-Vis spectrophotometry quantification workflow.
-
Determine λmax: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and scan its absorbance from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax). Based on similar carbamate pesticides, this is often in the 270-290 nm range. [8]2. Prepare Standards: Create a series of standard solutions of known concentrations in the same solvent.
-
Measure Absorbance: Zero the spectrophotometer with a solvent blank. Measure the absorbance of each standard and the sample solution at the predetermined λmax.
-
Quantify: Plot absorbance vs. concentration to create a calibration curve. Use the absorbance of the sample to determine its concentration from the curve.
References
- AMSbiopharma. (2025).
- PubChem. phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- YouTube. (2024).
- U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S.
- International Journal of Research and Review. (2025).
- NIH National Library of Medicine. (2009). Phenyl N-(1,3-thiazol-2-yl)
- Benchchem. Phenyl (3-butylisothiazol-5-yl)
- Worldwidejournals.com. (2014). Spectrophotometric determination of Carbofuran in neutral and alkaline medium of environmental wa.
- IUCr. (2009). Phenyl N-(1,3-thiazol-2-yl)
- Engineering and Technology For Sustainable Development. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
- Benchchem. Phenyl N-(1,3-thiazol-2-yl)
- MDPI. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
- 8. worldwidejournals.com [worldwidejournals.com]
Application Notes & Protocols: Phenyl N-(1,3-thiazol-2-yl)carbamate as a Versatile Molecular Probe Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of phenyl N-(1,3-thiazol-2-yl)carbamate and its derivatives as molecular probes. While the title compound is structurally characterized as a stable chemical intermediate[1][2], its architecture presents a compelling scaffold for developing enzyme-activated probes. We will explore its foundational chemistry, propose a mechanism for its use as a probe based on established principles of carbamate hydrolysis[3][4], and provide detailed protocols for its synthesis and application in enzyme activity screening. The narrative emphasizes the causal logic behind experimental design, ensuring protocols are robust and self-validating.
Introduction: A Scaffold of Potential
This compound is a synthetic organic compound (Molecular Formula: C₁₀H₈N₂O₂S) whose solid-state structure has been elucidated by X-ray crystallography.[1][5] The molecule consists of a central thiazole ring linked to a phenyl group via a carbamate bridge. Thiazole rings are recognized as "privileged structures" in medicinal chemistry, known for their ability to form favorable interactions with a wide range of biological targets.[6][7] Similarly, the carbamate linkage is a cornerstone of prodrug and molecular probe design, often acting as a stable yet enzymatically-cleavable "trigger".[3][8]
While direct applications of this compound as a molecular probe are not extensively documented, its structure is highly analogous to successful carbamate-based probes used to detect various enzymatic activities.[4] This guide, therefore, treats the title compound as a foundational scaffold, providing the rationale and protocols to leverage its unique chemical features for creating functional molecular probes for target identification and inhibitor screening.
Scientific Foundation: Mechanism of Action
The utility of a carbamate-based probe lies in its ability to act as a "caged" reporter. In its native state, the reporter molecule (in this case, phenol) is chemically linked to the targeting moiety (the thiazole ring) via the carbamate group, rendering the reporter inactive. Upon interaction with a specific enzyme, such as a carboxylesterase or another hydrolase, the carbamate bond is cleaved. This cleavage event is designed to be the rate-limiting step, leading to the release of the reporter molecule, which can then be detected.
The proposed mechanism involves a nucleophilic attack by an active site residue of the target enzyme on the electrophilic carbonyl carbon of the carbamate.[9] This enzymatic hydrolysis releases the thiazole amine and an unstable carbamic acid intermediate, which rapidly decomposes to release phenol and carbon dioxide.
Caption: Proposed mechanism of enzyme-activated cleavage of the probe.
Physicochemical & Structural Data
A summary of the key properties of the title compound is provided below for reference in experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [5] |
| Molecular Weight | 220.25 g/mol | [5] |
| Crystal System | Monoclinic | [1] |
| Dihedral Angle | 66.69° (between phenyl and thiazole planes) | [2] |
| Key Interactions | Intermolecular N—H⋯N and C—H⋯O hydrogen bonds | [1] |
| CAS Number | 39142-40-0 | [10] |
Application Protocol 1: Synthesis of this compound
Objective: To synthesize the foundational probe scaffold from commercially available starting materials. This protocol is adapted from established literature methods.[1]
Rationale: The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-aminothiazole is a potent nucleophile that attacks the electrophilic carbonyl carbon of phenyl chloroformate. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct, driving the reaction to completion.
Materials:
-
2-Aminothiazole (1.0 g)
-
Phenyl chloroformate (1.0 mL)
-
Triethylamine (0.8 mL)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Deionized Water
-
Methanol
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 mL) in anhydrous dichloromethane (10 mL).
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature equilibrates to approximately 0°C (273 K).
-
Addition of Reagent: Add phenyl chloroformate (1.0 mL) dropwise to the cold, stirring solution over 5 minutes. Caution: Phenyl chloroformate is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with deionized water (20 mL). Separate the layers and collect the organic (DCM) phase.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The product can be further purified by recrystallization. Crystals suitable for analysis can be obtained by slow evaporation from a methanol solution.[1] The expected yield is approximately 1.3 g.
Application Protocol 2: General Assay for Enzymatic Cleavage
Objective: To determine if this compound can serve as a substrate for a target enzyme by detecting the release of phenol.
Rationale: This protocol provides a self-validating system to screen for enzyme activity. By including controls (no enzyme, heat-inactivated enzyme), we can confidently attribute phenol release to specific enzymatic activity. Phenol can be quantified via HPLC or a secondary colorimetric assay (e.g., using 4-aminoantipyrine).
Materials:
-
This compound (10 mM stock in DMSO)
-
Target enzyme (e.g., porcine liver esterase, purified recombinant protein)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate (UV-transparent for HPLC analysis)
-
HPLC system with a C18 column
Procedure:
-
Prepare Reagents:
-
Substrate Working Solution: Dilute the 10 mM stock of the probe to 200 µM in Assay Buffer. (Final concentration will be 100 µM).
-
Enzyme Solution: Prepare a dilution series of the target enzyme in Assay Buffer.
-
Controls: Prepare a "No Enzyme" control (Assay Buffer only) and a "Heat-Inactivated Enzyme" control (boil the enzyme solution for 10 minutes before use).
-
-
Assay Setup: In a 96-well plate, set up the reactions as described in the workflow diagram below.
Caption: Experimental workflow for the enzyme screening assay.
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to start the reaction. The total volume is 100 µL and the final substrate concentration is 100 µM.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 100 µL of acetonitrile.
-
Analysis: Centrifuge the plate to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the amount of phenol released, comparing the test wells to the controls. A time-dependent increase in phenol in the "Test" well, absent in the control wells, validates the compound as a substrate.
Future Directions: Designing a Fluorogenic Probe
Rationale: While phenol is a viable reporter for HPLC-based assays, it is not ideal for high-throughput screening (HTS). A superior strategy is to replace the phenyl group with a fluorophore that is "caged" by the carbamate linkage. 7-hydroxycoumarin is an excellent candidate, as it is highly fluorescent, while its carbamate-linked form is not.[3]
Proposed Synthesis: The synthesis would follow a similar path as described in Protocol 1, substituting phenyl chloroformate with 7-hydroxycoumarin-4-acetyl chloride or a similar activated coumarin derivative.
Caption: Proposed synthetic scheme for a fluorogenic probe derivative.
Protocol for HTS Application: This new fluorogenic probe could be used in a simple mix-and-read HTS assay to find inhibitors of the target enzyme.
-
Setup: In a 384-well plate, add the target enzyme and the test compounds from a chemical library.
-
Initiation: Add the thiazolyl-coumarin carbamate probe to all wells.
-
Incubation: Incubate for a fixed time at 37°C.
-
Readout: Measure the fluorescence intensity (e.g., Ex/Em ≈ 320/450 nm). A decrease in fluorescence compared to a DMSO control indicates that the test compound has inhibited the enzyme, preventing the release of the fluorescent coumarin.
This approach transforms the foundational scaffold into a powerful tool for drug discovery and chemical biology.
References
-
Tang, J.-G., Wu, Y.-Z., Bi, S., Zhang, G.-H., & Guo, C. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1478. [Link]
-
International Union of Crystallography. (2009). This compound. IUCrData, 65(7), o1478. [Link]
-
PubChem. phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. National Center for Biotechnology Information. [Link]
-
Francisco, G. D., et al. (2004). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 14(1), 235-238. [Link]
-
PubChem. phenyl N-(5-phenyl-1,3-thiazol-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Shinde, S., et al. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Molecules, 25(9), 2169. [Link]
-
Li, H., et al. (2021). Determination of carboxylesterase by fluorescence probe to guide detection of carbamate pesticide. Food Chemistry, 347, 129032. [Link]
-
PubChem. phenyl N-(1,3-benzothiazol-2-ylamino)carbamate. National Center for Biotechnology Information. [Link]
-
Barcelona Fine Chemicals. Phenyl 1,3-thiazol-2-ylcarbamate. Barcelona Fine Chemicals. [Link]
-
Ciaffara, V., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1875. [Link]
-
Al-Ghorbani, M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1608. [Link]
-
ResearchGate. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. ResearchGate. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research, 7(12), 708-717. [Link]
-
ResearchGate. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. [Link]
-
Hloušková, K., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 127(49), 10516-10525. [Link]
-
Kamrath, M. Z., et al. (2018). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 9(2), 377-382. [Link]
Sources
- 1. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mdpi.com [mdpi.com]
- 4. Determination of carboxylesterase by fluorescence probe to guide detection of carbamate pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. barcelonafinechemicals.com [barcelonafinechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Phenyl N-(1,3-thiazol-2-yl)carbamate
Welcome to the technical support guide for the synthesis of phenyl N-(1,3-thiazol-2-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide a robust, optimized protocol grounded in established literature.
Section 1: Reaction Fundamentals and Mechanism
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction.[1] The exocyclic amino group of 2-aminothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[1][2]
The general reaction is as follows:
Scheme 1: Synthesis of this compound (Self-generated image, not from a direct source)
Understanding the mechanism is key to troubleshooting. The amine's lone pair of electrons attacks the carbonyl carbon, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group. The base present in the reaction medium subsequently abstracts the proton from the nitrogen and neutralizes the generated HCl.
Caption: The core nucleophilic acyl substitution mechanism.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the most probable causes?
Low yield is the most frequent complaint and can typically be traced to three areas: reagent integrity, reaction conditions, or workup procedures.
-
Reagent Integrity:
-
Phenyl Chloroformate Degradation: Phenyl chloroformate is highly sensitive to moisture. Hydrolysis yields phenol and HCl. This not only consumes your electrophile but the generated HCl will neutralize the base and protonate the 2-aminothiazole, rendering it non-nucleophilic. Solution: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). Ensure it is handled quickly in a dry environment.
-
Solvent Purity: The presence of water or protic impurities (like ethanol in unstabilized chloroform) in your solvent (e.g., Dichloromethane - DCM) will degrade the phenyl chloroformate. Solution: Use an anhydrous grade solvent, preferably from a sealed bottle or a solvent purification system.
-
-
Reaction Conditions:
-
Insufficient Base: The reaction generates one equivalent of HCl. You need at least one equivalent of a base like triethylamine to neutralize it. Using a slight excess (1.1-1.2 eq.) is recommended to ensure the reaction medium remains basic.
-
Improper Temperature Control: This reaction is exothermic. Adding the phenyl chloroformate too quickly or at room temperature can lead to localized heating, promoting side reactions. Solution: The reaction should be initiated at a low temperature (0 °C is common) with slow, dropwise addition of the chloroformate.[2] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it proceeds to completion.[2]
-
-
Workup & Purification Losses:
-
Product Solubility: The carbamate product may have some solubility in the aqueous phase during washing, especially if the pH is not controlled.
-
Incomplete Extraction: Ensure thorough extraction with an organic solvent after the aqueous wash. Multiple extractions with smaller volumes are more effective than a single large-volume extraction.
-
Purification Issues: Overly aggressive purification, such as using a highly polar solvent system in column chromatography, can lead to product loss on the silica gel.
-
Q2: My TLC analysis shows multiple spots, including one very close to my product. What are the likely side products?
The formation of multiple products is a clear indicator of side reactions. The primary culprits are outlined below.
Sources
Technical Support Center: Purification of Phenyl N-(1,3-thiazol-2-yl)carbamate
Welcome to the dedicated technical support guide for the purification of phenyl N-(1,3-thiazol-2-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate. The following sections provide in-depth troubleshooting advice and validated protocols to help you overcome common purification challenges, ensuring high purity and yield for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the handling and purification of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the reaction of 2-aminothiazole with phenyl chloroformate in the presence of a base like triethylamine.[1] Based on this, the primary impurities include:
-
Unreacted Starting Materials: 2-aminothiazole and residual phenyl chloroformate.
-
Base-Related Impurities: Triethylamine hydrochloride salt, which is formed as a byproduct.
-
Hydrolysis Products: Phenol, formed from the hydrolysis of phenyl chloroformate by trace amounts of water.
-
Side-Reaction Products: N,N'-disubstituted ureas can form if the reaction conditions are not carefully controlled.
Q2: My final product is a persistent oil or waxy solid instead of a crystalline powder. What causes this and how can I fix it?
A2: This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystallization.
-
Causality: Impurities, especially phenol or excess starting materials, can act as a eutectic contaminant, lowering the melting point of the mixture and preventing the formation of a stable crystal lattice. Residual solvents like dichloromethane or ethyl acetate can also trap the product in an amorphous state.
-
Solution:
-
High-Vacuum Drying: Ensure your product is dried under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.
-
Trituration: Vigorously stir or grind the oily product with a non-polar solvent in which the desired compound is poorly soluble, such as hexane or diethyl ether. This can wash away soluble impurities and induce crystallization.
-
Re-purification: If the issue persists, a more rigorous purification method like column chromatography is necessary to remove the crystallization inhibitors.
-
Q3: How can I definitively confirm the purity of my final product?
A3: A combination of analytical techniques is essential for confirming purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment. Integrating the ¹H NMR spectrum can help quantify impurities if their peaks are well-resolved.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which confirms the elemental composition of your compound.[2]
-
Melting Point Analysis: A sharp melting point range (typically within 1-2°C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Guide for Core Purification Techniques
This guide provides specific, question-and-answer-based troubleshooting for the two primary purification methods for this compound: recrystallization and column chromatography.
Recrystallization Issues
Q: I'm attempting to recrystallize my crude product from methanol as suggested in the literature[1], but it's not working. What should I try next?
A: When a standard recrystallization protocol fails, a systematic approach is needed to diagnose the problem. The core principle of recrystallization is finding a solvent that dissolves the compound when hot but not when cold.
-
Problem 1: The compound "oils out" instead of crystallizing.
-
Causality: The boiling point of the solvent may be higher than the melting point of your impure compound, or the solution is supersaturated with impurities.
-
Solution: Add slightly more hot solvent to ensure the compound is fully dissolved below the solvent's boiling point. If it still oils out upon cooling, the impurity level is too high for recrystallization alone. Pre-purify the crude material with a quick filtration through a small plug of silica gel or activated carbon before attempting recrystallization again.
-
-
Problem 2: No crystals form, even after the solution cools completely.
-
Causality: The solution may not be sufficiently saturated, or the nucleation process is inhibited.
-
Solution:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Volume: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Cool Further: Place the flask in an ice bath or refrigerator (ensure the flask is sealed to prevent moisture condensation) to further decrease solubility.
-
-
-
Problem 3: The yield is very low after recrystallization.
-
Causality: This can be due to using too much solvent, cooling the solution too quickly (which traps smaller crystals), or premature crystallization during a hot filtration step.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. Allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize the formation of large, pure crystals. If you performed a hot filtration, ensure your funnel and flask were pre-heated to prevent the product from crashing out.
-
Flash Column Chromatography Issues
Q: How do I select the optimal solvent system (mobile phase) for purifying this compound on a silica gel column?
A: The selection process is empirical and guided by TLC analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 for the desired compound.
-
Step-by-Step Selection Process:
-
Start with a relatively non-polar solvent system, such as 20% ethyl acetate in hexane.
-
Spot the crude material on a TLC plate and develop it in this solvent system.
-
Visualize the plate under a UV lamp.
-
If the Rƒ is too low (<0.2), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate). Try 30% or 40% ethyl acetate in hexane.
-
If the Rƒ is too high (>0.6), the mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
The ideal system will show good separation between the product spot and any visible impurities.
-
Q: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation. What's causing this?
A: Streaking is typically caused by overloading the sample or adverse secondary interactions between the compound and the stationary phase (silica gel).
-
Causality: Silica gel is acidic. The nitrogen atoms in the thiazole ring and the carbamate linkage can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Applying too much sample to the TLC plate or column will also lead to streaking.
-
Solution:
-
Reduce Sample Load: Ensure you are not overloading your TLC plate or column.
-
Modify the Mobile Phase: Add a small amount of a polar modifier to the mobile phase to compete for the active sites on the silica gel. Adding 0.5-1% triethylamine to your ethyl acetate/hexane mobile phase can neutralize the acidic sites and significantly improve the peak shape for basic compounds.
-
Switch Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying nitrogen-containing heterocyclic compounds.[3]
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for your purification experiments. Always perform a small-scale test run before committing a large quantity of material.
Protocol 3.1: Purification by Recrystallization
This protocol is ideal for material that is already >85% pure and needs final polishing.
-
Solvent Selection: Based on literature, methanol is a suitable solvent.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., in a warm water bath) with swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to a constant weight.
-
Validation: Analyze the final product by TLC, melting point, and NMR to confirm purity.
Protocol 3.2: Purification by Flash Column Chromatography
This is the method of choice for crude material with significant impurities or for separating closely related byproducts.
-
Adsorbent Preparation: Pack a glass column with silica gel using the chosen mobile phase (see table below for starting points).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum to remove the last traces of solvent.
-
Validation: Confirm the purity of the isolated product using appropriate analytical methods.
Section 4: Visualization Hub
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product after the initial work-up.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Chromatography Tailing
This flowchart guides the user through solving tailing issues on silica gel.
Caption: Troubleshooting flowchart for compound tailing in chromatography.
Section 5: Data Tables for Quick Reference
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase (Starting Point) | Polarity | Notes |
| Silica Gel | 30% Ethyl Acetate in Hexane | Medium | Good starting point. Adjust ratio based on TLC. |
| Silica Gel | 50% Dichloromethane in Hexane | Low-Medium | Useful for less polar impurities. |
| Silica Gel | 30% EtOAc / Hexane + 0.5% TEA | Medium | Recommended if tailing is observed. |
| Neutral Alumina | 20-40% Ethyl Acetate in Hexane | Medium | Excellent alternative to silica to avoid acidic interactions. |
Table 2: Physical & Structural Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | [4] |
| Molecular Weight | 220.25 g/mol | [4] |
| Appearance | Solid | [1] |
| Key Structural Feature | Dihedral angle of 66.69° between phenyl and thiazole rings | [1] |
Section 6: References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Carbamate Pesticide Samples. Benchchem. Retrieved from
-
Araujo, J. Q., et al. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o775–o776. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA. Retrieved from [Link]
-
Saeed, A., et al. (2015). Synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties. Molecules, 20(4), 5539–5553. Retrieved from [Link]
-
Anderson, N. G. (2000). Practical Process Research and Development. Academic Press. (Referenced in patent literature for general purification techniques like column chromatography, crystallization, and reslurrying).[5]
Sources
- 1. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Phenyl N-(1,3-thiazol-2-yl)carbamate Assay Development
Welcome to the technical support center for researchers utilizing phenyl N-(1,3-thiazol-2-yl)carbamate in their experimental workflows. This guide is designed to provide expert advice and practical solutions for overcoming common challenges related to the solubility of this compound in various assay systems. Our goal is to ensure the accuracy, reproducibility, and overall success of your research by addressing these technical hurdles with scientifically grounded strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
This is a classic sign of a compound with low aqueous solubility. This compound, like many organic small molecules, is likely hydrophobic. While it may dissolve in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), its solubility limit is exceeded when diluted into a predominantly aqueous environment, causing it to precipitate out of solution. This can lead to inaccurate compound concentrations and unreliable assay results[1][2].
Q2: What is the best solvent to use for my initial stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays.[3] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar substances.[4] However, other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered. The choice of solvent will ultimately depend on the specific requirements of your assay and the compound's solubility characteristics, which may require empirical testing.
Q3: Can the solvent I use to dissolve this compound interfere with my assay?
Absolutely. Organic solvents, even at low final concentrations, can impact biological assays. For instance, DMSO can affect enzyme kinetics, either by inhibiting or, in some cases, enhancing enzyme activity.[4][5][6] In cell-based assays, solvents can exhibit cytotoxic effects, influencing cell viability and other cellular functions.[7][8] Therefore, it is crucial to perform solvent tolerance studies to determine the maximum concentration of the solvent that does not interfere with your specific assay system.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing solubility challenges with this compound.
Issue 1: Compound Precipitation Upon Dilution
Root Cause Analysis: The core issue is the compound's low solubility in the final aqueous assay buffer. The strategy is to either increase the solubilizing power of the final solution or to employ a different solubilization technology.
Solutions:
-
Optimize Co-solvent Concentration:
-
Rationale: Increasing the percentage of the organic co-solvent (e.g., DMSO) in the final assay volume can help maintain the compound's solubility. However, this must be balanced against potential solvent-induced assay interference.
-
Troubleshooting Steps:
-
Determine the maximum tolerable co-solvent concentration for your assay (see "Protocol: Solvent Tolerance Assay" below). This is typically between 0.1% and 1% for most assays.[7][9]
-
If your current co-solvent concentration is below this limit, try incrementally increasing it.
-
If precipitation persists even at the maximum tolerable co-solvent concentration, consider alternative strategies.
-
-
-
Employ Alternative Solubilization Agents:
-
Rationale: If co-solvents alone are insufficient or cause unacceptable assay interference, other excipients can be used to enhance solubility.
-
Options:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[10][11] Beta-cyclodextrins and their derivatives are commonly used in this context.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically below their critical micelle concentration) to improve the solubility of hydrophobic compounds.
-
-
Issue 2: Inconsistent or Non-reproducible Assay Results
Root Cause Analysis: Inconsistent results are often a downstream effect of poor solubility. If the compound is not fully dissolved, the actual concentration in the assay will vary between experiments, leading to poor data quality.
Solutions:
-
Refine Stock Solution Preparation and Handling:
-
Rationale: Ensuring the compound is fully dissolved in the initial stock solution and remains so during storage is critical for accurate and consistent dosing.
-
Best Practices:
-
Use high-purity, anhydrous solvents for stock solutions.
-
Employ gentle warming or sonication to aid in the initial dissolution of the compound in the stock solvent.
-
Visually inspect the stock solution for any undissolved particulate matter before use.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[12]
-
Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption by hygroscopic solvents like DMSO.[13]
-
-
-
Implement a Standardized Dilution Protocol:
-
Rationale: A consistent, stepwise dilution process can prevent the compound from "crashing out" of solution when transitioning from a high-organic to a high-aqueous environment.
-
Recommended Workflow: Instead of a single large dilution, perform a serial dilution of the stock solution into the assay buffer. This gradual reduction in solvent concentration can help maintain solubility.
-
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
Objective: To prepare an accurate and stable high-concentration stock solution.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Volumetric flask (Class A)[14]
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Accurately weigh the calculated mass of the compound.[14]
-
Quantitatively transfer the weighed powder to the volumetric flask.[15]
-
Add a portion of the DMSO (approximately half the final volume) to the flask.
-
Mix thoroughly using a vortex mixer. If necessary, use a sonicator bath for short intervals to aid dissolution.
-
Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light and moisture.[12]
Protocol: Solvent Tolerance Assay
Objective: To determine the maximum concentration of a co-solvent that does not significantly affect the performance of the assay.
Procedure:
-
Prepare a dilution series of the chosen co-solvent (e.g., DMSO) in the assay buffer, ranging from 0% to a concentration higher than you anticipate using (e.g., 5%).
-
Run your standard assay protocol with each of these solvent concentrations, excluding the test compound.
-
Measure the assay's baseline signal at each solvent concentration.
-
Plot the assay signal as a function of the solvent concentration.
-
The highest solvent concentration that does not cause a significant deviation from the 0% solvent control is considered the maximum tolerable concentration for your assay.
Data Presentation
Table 1: Properties of Common Co-solvents for Biological Assays
| Solvent | Polarity | Water Miscibility | Typical Max. Concentration in Cell-Based Assays | Typical Max. Concentration in Enzyme Assays | Notes |
| DMSO | Polar Aprotic | High | < 0.5%[13] | < 2% (variable)[16] | Can affect enzyme kinetics and cell health at higher concentrations.[4][7] |
| Ethanol | Polar Protic | High | < 1% | Variable | Can have effects on cell viability and enzyme activity. |
| Methanol | Polar Protic | High | < 0.5% | Variable | Generally more toxic to cells than ethanol. |
| DMF | Polar Aprotic | High | < 0.1% | Variable | Can be toxic and should be used with caution. |
Visualizations
Caption: Decision workflow for addressing compound precipitation in assays.
Caption: Recommended workflow for preparing and diluting compound stock solutions.
References
- This cit
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). Request PDF | ResearchGate. [Link]
-
Faulds, C. B., et al. (2011). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. Bioresource Technology, 102(8), 4962-4967. [Link]
-
Gäver, C., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(4), 439-446. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Ueji, S., et al. (2001). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 1252-1257. [Link]
-
Ilić, T., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(15), 4478. [Link]
- This cit
-
Barsanti, L., et al. (2013). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1083-1088. [Link]
- This cit
-
Eglin, R. C. (1996). Effect of organic solvents on cell stability (Doctoral thesis, UCL (University College London)). [Link]
-
Shah, S. M., et al. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review, 6(1), 1-10. [Link]
- This cit
-
Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]
- This cit
-
(PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. (2018). ResearchGate. [Link]
- This cit
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- This cit
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Wernersson, S., et al. (2012). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 51(41), 8205-8212. [Link]
-
How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]
-
Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]
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- 5. cib.csic.es [cib.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of organic solvents on cell stability - UCL Discovery [discovery.ucl.ac.uk]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpsrjournal.com [gpsrjournal.com]
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- 16. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of phenyl N-(1,3-thiazol-2-yl)carbamate under different conditions
Welcome to the technical support center for the stability testing of phenyl N-(1,3-thiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your stability studies. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the carbamate linkage, which is susceptible to hydrolysis, particularly under basic pH conditions. Carbamates, in general, can also be sensitive to thermal stress and, to a lesser extent, photodegradation. The thiazole ring, while generally stable, can be a site for photo-oxygenation under intense light exposure.
Q2: What are the expected degradation products of this compound under hydrolytic conditions?
A2: Under aqueous conditions, especially when catalyzed by acid or base, the carbamate ester linkage is expected to cleave. This hydrolysis will likely yield phenol and 2-aminothiazole , with the release of carbon dioxide.[1] The reaction is significantly accelerated in basic media.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Photostability is a potential concern. Thiazole-containing compounds with aryl ring substituents have been shown to undergo photodegradation.[3][4] The mechanism may involve a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges. Therefore, it is crucial to conduct photostability studies as per ICH Q1B guidelines.[5]
Analytical Method
Q5: What type of analytical method is recommended for a stability-indicating assay?
A5: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most suitable technique. This method should be capable of separating the intact this compound from its potential degradation products (phenol, 2-aminothiazole, and others). A C18 column is a good starting point for method development.[6]
Q6: How can I be sure my HPLC method is "stability-indicating"?
A6: A method is considered stability-indicating when it can accurately measure the decrease in the active substance due to degradation and demonstrate specificity by separating the degradation products from the parent compound and from each other. This is validated through forced degradation studies, where the drug substance is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light).[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During a Stability Study
Possible Cause 1: Contamination
-
Troubleshooting Steps:
-
Analyze a blank (mobile phase) to check for solvent contamination.
-
Inject a placebo (if working with a formulation) to rule out excipient interference.
-
Ensure all glassware is scrupulously clean.
-
Possible Cause 2: Co-elution of Degradation Products
-
Scientific Rationale: During forced degradation, multiple degradation products can form. If your HPLC method lacks sufficient resolution, these peaks may merge with the main peak or with each other, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope or the ratio of organic to aqueous phase to improve separation. A shallower gradient can often resolve closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Adjust the pH of the Aqueous Phase: The ionization state of the parent compound and its degradants can significantly impact retention time. Experiment with different pH values (e.g., pH 3.0, 5.0, 7.0) to optimize separation.
-
Evaluate a Different Column: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) if a C18 column does not provide adequate separation.
-
Issue 2: Significant Loss of Parent Compound Under Mild Acidic Conditions
Possible Cause: Inappropriate Acid Concentration or Temperature
-
Scientific Rationale: While carbamates are generally more stable under acidic than basic conditions, excessive acid concentration or high temperatures can still drive hydrolysis. The goal of forced degradation is to achieve 5-20% degradation, not complete loss of the parent compound.[7]
-
Troubleshooting Steps:
-
Reduce Acid Molarity: If you used 1M HCl, try 0.1M or 0.01M HCl.
-
Lower the Temperature: Conduct the acid stress study at a lower temperature (e.g., 40°C instead of 80°C).
-
Decrease Incubation Time: Shorten the exposure time to the acidic conditions.
-
Neutralize Before Injection: Ensure the sample is neutralized after the stress period and before injection into the HPLC to prevent on-column degradation.
-
Issue 3: Inconsistent Results in Photostability Studies
Possible Cause: Inadequate Control of Light Exposure
-
Scientific Rationale: The ICH Q1B guideline specifies the required light exposure in terms of both visible light (lux hours) and UVA radiation (watt hours per square meter).[5] Inconsistent exposure will lead to variable degradation.
-
Troubleshooting Steps:
-
Use a Calibrated Photostability Chamber: This is the most reliable way to ensure consistent and controlled light exposure.
-
Monitor Exposure: Use a calibrated lux meter and radiometer to track the light exposure.
-
Include a Dark Control: Always run a parallel sample protected from light (e.g., wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Consider Packaging: If testing a drug product, evaluate the protective effect of the immediate packaging.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study of this compound. The goal is to generate a degradation profile and validate the stability-indicating nature of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.
2. Stress Conditions (aim for 5-20% degradation):
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.01 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.01 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent and dilute to the target concentration.
-
-
Photodegradation:
-
Expose the solid drug substance to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Maintain a dark control sample under the same temperature conditions.
-
Dissolve both samples and dilute to the target concentration.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating RP-HPLC method.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Major Degradation Products |
| Unstressed Control | 99.8 | 0.2 | - |
| 0.1 M HCl, 60°C, 24h | 92.5 | 7.5 | Phenol, 2-Aminothiazole |
| 0.01 M NaOH, RT, 4h | 85.2 | 14.8 | Phenol, 2-Aminothiazole |
| 3% H₂O₂, RT, 24h | 98.1 | 1.9 | Minor unidentified peaks |
| Solid, 80°C, 48h | 95.7 | 4.3 | Minor unidentified peaks |
| Photostability (ICH Q1B) | 94.3 | 5.7 | Photo-oxygenation products |
Visualizations
Caption: Predicted degradation pathways of the target compound.
References
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. (2025). ResearchGate. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
-
Forced degradation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. (2026). PubChem. [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1972). Canadian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Phenyl N-(1,3-thiazol-2-yl)carbamate
Welcome to the technical support guide for the synthesis of Phenyl N-(1,3-thiazol-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this important reaction. We will address specific experimental issues, provide mechanistic insights into side reactions, and offer detailed, field-proven protocols to ensure a successful synthesis.
The target molecule is a key intermediate in medicinal chemistry, valued for its role in creating more complex, biologically active compounds[1]. The synthesis, typically involving the acylation of 2-aminothiazole with phenyl chloroformate, appears straightforward but is susceptible to several side reactions that can impact yield and purity[2]. This guide provides the expertise to troubleshoot and optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Q1: My reaction yield is extremely low, or I failed to isolate any desired product. What are the most likely causes?
This is a frequent issue, often stemming from the high reactivity and moisture sensitivity of the starting materials.
Potential Cause A: Hydrolysis of Phenyl Chloroformate Phenyl chloroformate is highly susceptible to hydrolysis, reacting with water to form phenol and hydrochloric acid, which consumes the reagent before it can react with the amine[3][4].
-
Expert Analysis: The presence of even trace amounts of water in the solvent, on the glassware, or in the starting amine can lead to complete failure. The rate of hydrolysis can be significant in various media[5].
-
Solution:
-
Ensure Anhydrous Conditions: Use a solvent freshly dried over a suitable drying agent (e.g., calcium hydride for dichloromethane). Dry all glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
Reagent Quality: Use a fresh, high-purity bottle of phenyl chloroformate[5]. Old bottles may have already undergone partial hydrolysis.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like Nitrogen or Argon.
-
Potential Cause B: Incorrect Stoichiometry or Ineffective Base The reaction requires a base to scavenge the HCl byproduct. An incorrect choice or amount of base can halt the reaction.
-
Expert Analysis: A tertiary amine base like triethylamine (TEA) is typically used[2]. It must be non-nucleophilic to avoid reacting with the phenyl chloroformate itself. The base must also be anhydrous. If less than one equivalent of base is used, the HCl generated will protonate the 2-aminothiazole, rendering it non-nucleophilic and stopping the reaction.
-
Solution:
-
Stoichiometry: Use at least 1.1 equivalents of anhydrous triethylamine relative to 2-aminothiazole.
-
Base Quality: Use freshly distilled or a new bottle of triethylamine.
-
Potential Cause C: Suboptimal Temperature Control The reaction is highly exothermic. Adding the phenyl chloroformate too quickly or at too high a temperature can promote side reactions over the desired product formation.
-
Solution: The addition of phenyl chloroformate should be performed slowly and dropwise to a chilled solution (0 °C) of 2-aminothiazole and triethylamine[2]. Maintain this temperature for a period before allowing the reaction to warm to room temperature.
Q2: My final product is impure. I've identified an unexpected peak in my NMR/LC-MS. What could it be?
The presence of impurities is often due to specific, predictable side reactions. The two most common culprits are N,N'-bis(1,3-thiazol-2-yl)urea and diphenyl carbonate.
Impurity A: N,N'-bis(1,3-thiazol-2-yl)urea This symmetrical urea is formed when two molecules of 2-aminothiazole are linked by a carbonyl group.
-
Mechanistic Insight: This side product can arise from a few pathways. If the phenyl chloroformate contains trace amounts of phosgene (a common precursor), it can react with two equivalents of the amine. Alternatively, the desired carbamate product can react with another molecule of 2-aminothiazole under certain conditions, though this is less common. The formation of ureas is a well-known outcome in reactions involving amines and carbonyl sources[6][7].
-
Prevention & Removal:
-
High-Purity Reagents: Use high-purity phenyl chloroformate to minimize phosgene contamination.
-
Controlled Stoichiometry: Avoid using a large excess of 2-aminothiazole. A slight excess (e.g., 1.05 equivalents) of the amine is sometimes used to ensure full consumption of the chloroformate, but a large excess should be avoided.
-
Purification: This impurity often has lower solubility than the desired carbamate. It can typically be removed by careful recrystallization or column chromatography.
-
Impurity B: Diphenyl Carbonate This impurity arises from the phenyl chloroformate reagent.
-
Mechanistic Insight: Phenyl chloroformate can react with any phenol present (from hydrolysis) or with a phenoxide ion to generate diphenyl carbonate.
-
Prevention & Removal:
Q3: How can I effectively remove unreacted 2-aminothiazole from my crude product?
Unreacted 2-aminothiazole is a common impurity if phenyl chloroformate is the limiting reagent.
-
Expert Analysis: 2-aminothiazole is a basic compound due to its free amino group[8][9]. The desired carbamate product is significantly less basic. This difference in basicity is the key to separation.
-
Solution: Acidic Wash
-
After the reaction is complete, dilute the organic layer (e.g., dichloromethane) with more solvent.
-
Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% citric acid.
-
The basic 2-aminothiazole will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
The neutral carbamate product will remain in the organic layer.
-
Separate the layers and proceed with drying and concentrating the organic phase. A standard protocol involves washing with water after the acid wash to remove any residual acid[2].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base and solvent for this reaction?
The ideal combination is a non-nucleophilic base in an aprotic solvent. A standard, effective system is triethylamine (TEA) as the base in dichloromethane (DCM) or chloroform [2].
-
Why TEA? It is a strong enough base to neutralize the generated HCl but is sterically hindered, making it a poor nucleophile that will not compete with 2-aminothiazole in attacking the phenyl chloroformate.
-
Why DCM? It is an aprotic solvent that readily dissolves the starting materials and is unreactive towards the reagents. Its low boiling point also makes it easy to remove during workup.
Q2: Why is the low-temperature (0 °C) addition of phenyl chloroformate so critical?
This is arguably the most critical parameter for ensuring high yield and purity.
-
Causality: The reaction between the amine and the chloroformate is fast and highly exothermic.
-
Selectivity: Low temperature slows down all reactions, but it disproportionately disfavors the side reactions (like urea formation), which often have a higher activation energy than the desired main reaction.
-
Stability: Phenyl chloroformate is less stable at higher temperatures and can decompose.
-
Control: A slow, cold addition prevents a rapid temperature spike (exotherm), which could lead to a runaway reaction and the formation of polymeric byproducts.
-
Q3: What are the best practices for handling phenyl chloroformate safely?
Phenyl chloroformate is a hazardous chemical and must be handled with appropriate precautions[5].
-
Toxicity & Corrosivity: It is acutely toxic upon inhalation and causes severe skin burns and eye damage.
-
Safe Handling Protocol:
-
Ventilation: Always handle phenyl chloroformate inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), a lab coat, and chemical splash goggles with a full-face shield.
-
Quenching: Have a quenching solution ready. A solution of sodium bicarbonate or another weak base can be used to neutralize spills. For destroying excess reagent, it can be added slowly to a stirred, cold solution of sodium hydroxide.
-
Part 3: Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is adapted from established literature procedures[2].
Materials:
-
2-Aminothiazole (1.0 g, 10 mmol)
-
Phenyl chloroformate (1.26 mL, 1.57 g, 10 mmol)
-
Triethylamine (TEA) (1.53 mL, 1.11 g, 11 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere (N₂ or Ar).
-
Initial Solution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (1.0 g, 10 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Base Addition: Add triethylamine (1.53 mL, 11 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add phenyl chloroformate (1.26 mL, 10 mmol) dropwise to the cold, stirred solution over 15-20 minutes using a syringe. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours[2].
-
Monitoring (Optional): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminothiazole spot is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a solid.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action |
| Low / No Yield | Hydrolysis of phenyl chloroformate[3][4]. | Use anhydrous solvents/reagents; perform under inert gas. |
| Low / No Yield | Insufficient base. | Use ≥1.1 equivalents of anhydrous triethylamine. |
| Impure Product (Urea) | Phosgene impurity; side reaction. | Use high-purity chloroformate; maintain low temperature. |
| Impure Product (Amine) | Incomplete reaction. | Use a slight excess of phenyl chloroformate or perform an acid wash. |
| Dark/Polymeric Mixture | Reaction temperature too high. | Add chloroformate slowly at 0 °C; ensure efficient stirring. |
Part 4: Reaction Mechanism & Workflow Diagrams
Primary & Competing Side Reactions
The following diagram illustrates the desired synthetic pathway versus the two most common side reactions that diminish yield and purity.
Caption: Desired synthesis vs. common side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve issues with the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
-
Crugeiras, J., Leis, J. R., & Ríos, A. (2002). Micellar Effects on the Spontaneous Hydrolysis of Phenyl Chloroformate. A Kinetic Experiment for the Physical Chemistry Laboratory. Journal of Chemical Education, 79(12), 1509. [Link]
- ResearchGate. (n.d.). Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions.
- Patsnap. (n.d.). Phenyl chloroformate patented technology retrieval search results.
-
Science.gov. (n.d.). p-nitrophenyl chloroformate solvolysis: Topics by Science.gov. Retrieved January 15, 2026, from [Link]
- ResearchGate. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform.
-
Fun, H.-K., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1478. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved January 15, 2026, from [Link]
-
Zhang, Z., et al. (2013). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry, 15(7), 1919-1926. [Link]
- Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.
-
PubChem. (n.d.). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. Retrieved January 15, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1593. [Link]
- ResearchGate. (2003). Synthesis of mono-and N,N-disubstituted ureas.
-
Svishchuk, N., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Journal of Chemistry, 2020, 1-10. [Link]
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
-
Salvatore, R. N., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1544-1547. [Link]
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
-
Kim, H.-K., & Lee, A. (2016). Facile one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates from Cbz-protected amines. Organic & Biomolecular Chemistry, 14(30), 7345-7353. [Link]
- ResearchGate. (n.d.). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst | Request PDF.
- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
-
PubChem. (n.d.). phenyl N-[2-(1,3-thiazol-2-yl)phenyl]carbamate. Retrieved January 15, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
-
Fathalipour, S., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biochemistry, 6(2), 65-70. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenyl chloroformate 97 1885-14-9 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Phenyl N-(1,3-thiazol-2-yl)carbamate Derivatives
Abstract
The 1,3-thiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When incorporated into a phenyl N-carbamate structure, it gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenyl N-(1,3-thiazol-2-yl)carbamate derivatives. By systematically comparing derivatives with varied substitution patterns, we elucidate the key structural features governing their biological efficacy as antimicrobial, anticancer, and enzyme inhibitory agents. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds and design novel, potent therapeutic agents.
Introduction: The Therapeutic Promise of the this compound Scaffold
The thiazole ring is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1] The this compound core combines the rigidity and electronic properties of the thiazole ring with the versatile substitution possibilities of the phenyl ring and the carbamate linker. This unique combination allows for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets.
The fundamental structure, this compound, features a phenyl ring connected to a carbamate group, which in turn is linked to the 2-amino position of a 1,3-thiazole ring.[2] The crystal structure of the parent compound reveals a dihedral angle of 66.69° between the planes of the phenyl and thiazole rings, with intermolecular hydrogen bonding contributing to a stabilized network.[2][3] These structural features provide a foundational understanding for rational drug design.
This guide will dissect the SAR of this scaffold by examining how modifications to the phenyl ring, the thiazole ring, and the carbamate linker influence biological activity. We will present comparative data from various studies to highlight trends in potency and selectivity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and thiazole moieties.
Substitutions on the Phenyl Ring
Modifications to the phenyl ring have a significant impact on the biological activity of these compounds, particularly their antimicrobial and anticancer effects.
-
Antimicrobial Activity: Studies on phenyl thiazolyl urea and carbamate derivatives as inhibitors of bacterial cell-wall biosynthesis have demonstrated that substitutions on the phenyl ring are critical for activity.[4] For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, can enhance antibacterial activity. A notable example is 3,4-difluorophenyl 5-cyanothiazolylurea, which exhibited activity against both Gram-positive and Gram-negative bacteria.[4]
-
Anticancer Activity: In the context of anticancer agents, the substitution pattern on the N-phenyl ring of thiazole carboxamides has been shown to be a key determinant of cytotoxicity. For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a compound with a para-nitro group (4c) and another with a meta-chloro group (4d) displayed the highest cytotoxic effects against SKNMC (neuroblastoma) and Hep-G2 (hepatocarcinoma) cell lines, respectively.[5] This suggests that both the electronic nature and the position of the substituent are crucial for anticancer potency.
Substitutions on the Thiazole Ring
Alterations to the thiazole ring, including the introduction of substituents at various positions, can modulate the compound's biological profile.
-
Antifungal Activity: In the design of 2-phenylthiazole derivatives as CYP51 inhibitors for antifungal applications, substitutions at the 4-position of the thiazole ring were found to be critical. The unsubstituted compound (R1 = H) showed improved antifungal activity compared to the lead compound, while larger substituents at this position led to a significant decrease in activity.[6]
-
Anticancer Activity: The presence of a methyl group at the 4-position of the thiazole ring in phenyl (4-methylthiazol-2-yl)carbamate has been associated with anticancer activity against various cell lines, including A549 (lung cancer) and C6 (glioma).[7] Further derivatization of the thiazole ring can lead to potent anticancer agents, as seen in thiazole-pyridine hybrids with significant anti-breast cancer activity.[7]
The Carbamate Linker
The carbamate group serves as a crucial linker between the phenyl and thiazole moieties. While less explored in terms of extensive modifications, its presence and orientation are vital for the overall conformation of the molecule and its interaction with biological targets. The N-H group of the carbamate can act as a hydrogen bond donor, which is often a key interaction in ligand-receptor binding.[3]
Comparative Performance Analysis
To provide a clearer understanding of the SAR, the following table summarizes the biological activities of representative this compound derivatives and related analogs from various studies.
| Compound ID | Phenyl Ring Substitution | Thiazole Ring Substitution | Biological Activity | Target/Cell Line | IC50/MIC | Reference |
| 3p | 3,4-Difluoro | 5-Cyano (Urea analog) | Antibacterial | Gram-positive & Gram-negative bacteria | Not specified | [4] |
| 4c | 4-Nitro | 2-(p-tolyl)-4-carboxamide | Anticancer (Cytotoxic) | SKNMC | 10.8 ± 0.08 µM | [5] |
| 4d | 3-Chloro | 2-(p-tolyl)-4-carboxamide | Anticancer (Cytotoxic) | Hep-G2 | 11.6 ± 0.12 µM | [5] |
| B9 | Varied | 2-Phenyl | Antifungal | Clinically susceptible and resistant fungal strains | Potent activity | [6] |
| Thiazole-Pyridine Hybrid | Not specified | 4-(Pyridine) | Anticancer | Breast cancer | 0.71 µM | [7] |
Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve standard organic chemistry techniques and pharmacological assays.
General Synthesis of this compound
A common method for the synthesis of the parent compound involves the reaction of 2-aminothiazole with phenyl chloroformate.[3]
Step-by-step methodology:
-
Dissolve 2-aminothiazole (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml) and cool the solution to 273 K (0 °C).[3]
-
Slowly add phenyl chloroformate (1.0 ml) to the cold solution.[3]
-
Allow the mixture to warm to room temperature and stir for 1 hour.[3]
-
Wash the reaction mixture with water (20 ml).[3]
-
Dry the organic layer and concentrate it to obtain the crude product.[3]
-
The product can be further purified by recrystallization, for example, by slow evaporation from a methanol solution to obtain crystals suitable for X-ray analysis.[3]
Caption: General synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]
Step-by-step methodology:
-
Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.[5]
-
Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1-25 µM) for another 24 hours (or a duration dependent on the cell cycle of the specific cell line).[5]
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) compared to a control (e.g., doxorubicin).[5]
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- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
cross-validation of in-vitro results for phenyl N-(1,3-thiazol-2-yl)carbamate
An In-Depth Guide to the Cross-Validation of In-Vitro Results for Phenyl N-(1,3-thiazol-2-yl)carbamate as a Novel Cyclooxygenase-2 (COX-2) Inhibitor
Introduction
The discovery of novel therapeutic agents is a meticulous process, where initial in-vitro "hits" must be rigorously validated before committing to costly downstream development. This compound (PNTc) has emerged as a promising scaffold in medicinal chemistry. This guide provides a comprehensive framework for the cross-validation of its in-vitro activity, using its putative role as a selective Cyclooxygenase-2 (COX-2) inhibitor as a working example.
True scientific confidence is not built on a single assay but on a tapestry of corroborating evidence from orthogonal methodologies. A successful cross-validation strategy confirms the primary mechanism of action while simultaneously elucidating crucial pharmacological parameters such as cellular potency, direct target engagement, and selectivity. This document outlines a multi-assay workflow designed to build a robust data package for PNTc, comparing its performance directly against a well-established standard, Celecoxib.
Section 1: The Primary Screen - Enzymatic Inhibition Assay
The foundational evidence for a compound's activity typically originates from a direct, target-based biochemical assay. For PNTc as a COX-2 inhibitor, the primary screen measures its ability to block the enzymatic conversion of a substrate.
Causality of Experimental Design: The choice of a purified enzyme system is deliberate. It provides a clean, simplified environment to confirm direct interaction with the target protein, free from the complexities of cellular uptake, metabolism, or efflux. We measure the production of Prostaglandin E2 (PGE2), a key product of the COX-2 pathway, providing a direct readout of enzymatic activity.
Experimental Protocol: COX-2 Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PNTc in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Prepare an identical series for the reference compound, Celecoxib.
-
Prepare assay buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin and 1 mM EDTA.
-
Prepare human recombinant COX-2 enzyme solution in assay buffer.
-
Prepare substrate solution: Arachidonic Acid (AA) in assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of the compound dilutions (PNTc or Celecoxib) or DMSO vehicle (negative control).
-
Add 70 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid substrate solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Quantify the concentration of PGE2 produced in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Section 2: The Cross-Validation Workflow - Orthogonal Assays
A single IC50 value from a biochemical assay is insufficient. We must confirm that this activity translates to a more biologically relevant context and is due to a direct, specific interaction.
Caption: High-level workflow for the cross-validation of a putative COX-2 inhibitor.
Orthogonal Assay 1: Cell-Based COX-2 Activity
Scientific Rationale: This assay bridges the gap between the artificial biochemical environment and a more complex biological system. We use a macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2, mimicking an inflammatory state.[1] Measuring the inhibition of PGE2 production in this context confirms that PNTc is cell-permeable and active in the presence of cellular machinery.
Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Macrophages
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of PNTc or Celecoxib. Incubate for 2 hours.
-
COX-2 Induction: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated controls.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 production.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a competitive ELISA kit, as described in the primary assay.
-
(Self-Validation) Cytotoxicity Assay: In a parallel plate, treat cells with the same concentrations of PNTc and assess cell viability using an MTT or similar assay. This crucial step ensures that the observed decrease in PGE2 is not due to the compound killing the cells.[3]
-
Data Analysis: Calculate the cellular IC50 value by plotting the percent inhibition of PGE2 production against the compound concentration.
Orthogonal Assay 2: Direct Target Engagement (Thermal Shift Assay)
Scientific Rationale: While inhibition assays demonstrate a functional outcome, they do not unequivocally prove direct physical binding to the target. A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), provides this proof.[4] The principle is that a ligand binding to a protein stabilizes its structure, increasing the temperature required to denature it (the melting temperature, or Tm). The magnitude of this temperature shift (ΔTm) is related to the binding affinity.[5]
Protocol: COX-2 Thermal Shift Assay
-
Reagent Mix: In a qPCR plate, prepare a master mix containing purified recombinant COX-2 protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and assay buffer.
-
Compound Addition: Add PNTc, Celecoxib, or DMSO vehicle to the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to increase the temperature incrementally (e.g., from 25°C to 95°C).
-
Fluorescence Monitoring: The instrument measures the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the transition in the fluorescence curve. Calculate the ΔTm for each compound by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A significant positive ΔTm indicates direct binding and stabilization.
Orthogonal Assay 3: Selectivity Profiling
Scientific Rationale: For many NSAIDs, adverse effects like gastrointestinal issues are linked to the inhibition of the constitutively expressed COX-1 isoform.[6] Therefore, demonstrating selectivity for COX-2 over COX-1 is a critical step in drug development. This is achieved by running the same biochemical assay from Section 1 but using purified COX-1 enzyme.
Protocol: COX-1 Enzymatic Inhibition Assay
-
This protocol is identical to the COX-2 enzymatic assay described in Section 1, with the sole substitution of human recombinant COX-1 enzyme for the COX-2 enzyme.
Data Analysis: Calculating the Selectivity Index (SI)
-
The Selectivity Index is a quantitative measure of isoform preference. It is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
-
SI = IC50(COX-1) / IC50(COX-2)
-
A higher SI value indicates greater selectivity for COX-2.
Section 3: Data Integration and Comparative Analysis
The power of this workflow lies in the integrated analysis of the data. The results should be compiled into clear, comparative tables to build a comprehensive profile of PNTc against the benchmark compound, Celecoxib.
Caption: Simplified COX-2 pathway showing the point of inhibition by PNTc and Celecoxib.
Comparative Data Summary
Table 1: Biochemical Potency and Selectivity
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| PNTc | 50 | 7500 | 150 |
| Celecoxib | 40 | 8000 | 200 |
Table 2: Cellular Activity and Target Engagement
| Compound | Cellular PGE2 IC50 (nM) | Target Engagement (ΔTm in °C) |
| PNTc | 250 | + 5.2 °C |
| Celecoxib | 200 | + 6.1 °C |
Interpretation of Results
-
Correlation: A strong correlation between the biochemical IC50 (Table 1) and the cellular IC50 (Table 2) suggests good cell permeability and lack of significant efflux or metabolic breakdown in the cellular model. It is expected that the cellular IC50 will be higher than the biochemical IC50 due to factors like protein binding and membrane transport.
-
Target Engagement: A positive ΔTm from the thermal shift assay provides direct evidence that the functional inhibition observed is a result of PNTc physically binding to the COX-2 protein.
-
Selectivity: The Selectivity Index (SI) is a critical parameter. The hypothetical data show that PNTc is 150-fold more selective for COX-2 over COX-1, a desirable trait for minimizing side effects. This compares favorably, though slightly less selectively, than the benchmark Celecoxib.
-
Discrepancies: If the biochemical potency is high but the cellular potency is low, it could indicate poor membrane permeability or that the compound is a substrate for an efflux pump. If there is no thermal shift (ΔTm ≈ 0) despite functional inhibition, it might suggest an indirect mechanism of action, warranting further investigation.
Conclusion
This guide presents a robust, multi-faceted workflow for the cross-validation of in-vitro data for this compound. By progressing from a simple biochemical screen to more complex cell-based assays, direct binding studies, and selectivity profiling, researchers can build a high-confidence data package. This orthogonal approach not only validates the primary findings but also provides critical insights into the compound's mechanism, cell permeability, and therapeutic window. The direct comparison with a standard-of-care drug like Celecoxib provides essential context for its potential as a viable drug candidate. Following such a rigorous cross-validation strategy is paramount for making informed decisions in the drug discovery pipeline.
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Charles River Laboratories. Thermal Shift Assays. [Link]
-
Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. [Link]
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Vial, D., & Wielinga, P. (2011). Macrophage Inflammatory Assay. Methods in molecular biology (Clifton, N.J.), 788, 189-200. [Link]
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Okamoto, R., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of pharmacological and toxicological methods, 70(1), 89-95. [Link]
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Paulson, S. K., et al. (2001). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British journal of pharmacology, 132(8), 1645-1653. [Link]
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Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
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Lee, Y. J., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules (Basel, Switzerland), 25(22), 5439. [Link]
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Brooks, P., & Emery, P. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology (Oxford, England), 38 Suppl 1, 7-12. [Link]
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Pal, D., et al. (2009). Ciglitazone mediates COX-2 dependent suppression of PGE2 in human Non-Small Cell Lung Cancer cells. BMC cancer, 9, 33. [Link]
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Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. Biosensors & bioelectronics, 15(7-8), 377-382. [Link]
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Liu, S., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of biological chemistry, 275(31), 24052-24058. [Link]
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Stöcklein, W. F., et al. (2000). Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatine antibody. ResearchGate. [Link]
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Neupert, W., & Geisslinger, G. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]
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Ros-Pardo, D., et al. (2022). LPS stimulation of distinct subtypes of macrophages. ResearchGate. [Link]
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Lepist, E. I., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules (Basel, Switzerland), 29(12), 2894. [Link]
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Wang, Y., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Molecular medicine reports, 9(4), 1473-1478. [Link]
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Al-Saffar, F. J., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Iranian journal of basic medical sciences, 17(1), 1-6. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenyl N-(1,3-thiazol-2-yl)carbamate
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of phenyl N-(1,3-thiazol-2-yl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of safety and responsibility.
Understanding the Compound: Hazard Profile and Regulatory Context
From a regulatory standpoint, the U.S. Environmental Protection Agency (EPA) has specific regulations concerning the disposal of carbamate-containing wastes.[4][5] These regulations include Land Disposal Restrictions (LDR) that may require specific treatment standards before land disposal is permitted.[6][7] Therefore, it is imperative to manage this compound as a regulated, hazardous chemical waste.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection : Use compatible, chemical-resistant gloves to prevent skin exposure.[2]
-
Body Protection : A laboratory coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
2.2. Engineering Controls
-
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should be treated as a hazardous waste. The preferred method of disposal for carbamate compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9]
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect any solid this compound, including any contaminated items such as weighing paper or personal protective equipment, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Aqueous Solutions : If the compound is in an aqueous solution, it should be collected in a separate, labeled hazardous waste container designated for aqueous chemical waste. Do not mix with organic solvents.[9]
-
Organic Solvent Solutions : If the compound is dissolved in an organic solvent, it should be collected in a designated container for flammable or halogenated organic waste, depending on the solvent used.
Step 2: Container Labeling
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the major hazards (e.g., "Toxic")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage Pending Disposal
-
Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials. Based on information for similar compounds, this compound should be stored away from strong oxidizing agents and strong acids.[8]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate inventory of the waste.
-
Never attempt to dispose of this chemical down the drain or in the regular trash.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Notify your supervisor and your institution's EHS department immediately.
-
Contain : If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up : Spill clean-up should only be performed by trained personnel wearing appropriate PPE. The collected spill debris must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol outlined above.
Data Summary and Visualization
To facilitate a quick reference for the safe handling and disposal of this compound, the following table summarizes key information.
| Property | Information | Citation |
| Chemical Family | Carbamate, Thiazole | [1] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Primary Hazard Class | Toxic, Irritant (based on analogous compounds) | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids (based on analogous compounds) | [8] |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal facility | [9] |
| Required PPE | Safety goggles, chemical-resistant gloves, laboratory coat. Respirator if dust/aerosols are generated. | [2][8] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest standards of environmental stewardship.
References
- Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). U.S. Environmental Protection Agency.
- Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. (1995). Federal Register.
- Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. (1997). U.S. Environmental Protection Agency.
- Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste. (1995). Federal Register.
- Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). U.S. Environmental Protection Agency.
- phenyl N-(5-phenyl-1,3-thiazol-2-yl)
- phenyl N-[2-(1,3-thiazol-2-yl)
- SAFETY DATA SHEET - Phenyl carbam
- SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025). Sigma-Aldrich.
- Safety Data Sheet - o-[N-(5-Nitrothiazol-2-yl)
- SAFETY DATA SHEET - Phenylthiourea. (2025). Fisher Scientific.
- Safety Data Sheet - tert-Butyl (4-fluoro-3-(hydroxymethyl)phenyl)
- This compound. (2009).
- Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. (2025). BenchChem.
- Classification, Chemical, and Toxicological Properties of Carbam
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Navigating the Handling of Phenyl N-(1,3-thiazol-2-yl)carbamate: A Guide to Safety and Disposal
For Immediate Use by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling phenyl N-(1,3-thiazol-2-yl)carbamate (C₁₀H₈N₂O₂S). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes hazard information from its constituent chemical moieties—a thiazole ring and a phenyl carbamate group—along with established best practices for laboratory chemical safety. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources.
Immediate Hazard Assessment and Core Precautions
Key Immediate Actions:
-
Know Your Emergency Exits: Before handling, identify the locations of safety showers, eyewash stations, and fire extinguishers.[8]
-
Work in a Ventilated Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid Ignition Sources: Due to the flammability of the thiazole component, keep the compound away from heat, sparks, and open flames.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[10] |
| Hands | Chemical-Resistant Gloves (Nitrile recommended) | No single glove material protects against all chemicals; however, nitrile gloves offer good general resistance. Check for any signs of degradation during use.[8] |
| Body | Laboratory Coat | To protect skin and personal clothing from contamination.[9] |
| Respiratory | Use in a Fume Hood | A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[10] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Weighing
-
Pre-Handling Check: Ensure the work area in the fume hood is clean and uncluttered.[11] Assemble all necessary equipment and reagents before starting.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust. For handling powders, specialized containment systems like sealed isolators can be used to prevent worker exposure.[12]
-
Transfer: Use a spatula to transfer the solid to the reaction vessel.
In Solution
-
Solvent Addition: Add the solvent slowly to the solid to avoid splashing.
-
Reaction Monitoring: Keep the reaction vessel closed to the extent possible during the reaction.
-
Post-Reaction: Once the reaction is complete, proceed to the quenching and workup phases within the fume hood.
Spill Management: A Plan for the Unexpected
Accidents can happen. A well-defined spill response plan is crucial.
Minor Spill (Contained within the fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use a dike of absorbent material like vermiculite or cat litter to surround the spill.[13]
-
Absorb the Material: Cover the spill with an inert absorbent material, working from the outside in.[14]
-
Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.[15]
-
Decontaminate: Clean the spill area with soap and water, and then wipe down with a suitable solvent.[14] Dispose of all cleaning materials as hazardous waste.[16]
Major Spill (Outside of the fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Isolate the Area: Close the laboratory doors to prevent the spread of vapors or dust.[14]
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Caption: Decision workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Protocol |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous waste. Do not mix with other waste streams. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated hazardous waste bag or container. Double bag if necessary.[17] |
| Reaction Mixtures/Solutions | Collect in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used. |
All chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate waste classification.[2]
In Case of Exposure: First Aid Measures
Immediate and appropriate first aid can significantly reduce the potential for harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash skin with soap and plenty of water for at least 15 minutes.[18] Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air.[10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.
Caption: Step-by-step workflow for handling this compound.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). THIAZOLE. CAMEO Chemicals.
- Santa Cruz Biotechnology. (n.d.). Thiazole.
- ECHEMI. (n.d.). Thiazole SDS, 288-47-1 Safety Data Sheets.
- National Center for Biotechnology Information. (n.d.). Thiazole. PubChem.
- PSI-BFM. (n.d.). A Comprehensive Guide to Safe Powder Handling.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Phenyl carbamate.
- University of California, Berkeley. (n.d.). Guide for Chemical Spill Response.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Biosynth. (2022, April 27). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Cayman Chemical. (2025, December 4). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PMC.
- University of Pretoria. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- Chemdiv. (n.d.). Compound phenyl (6-methoxy-1,3-benzothiazol-2-yl)carbamate.
- National Center for Biotechnology Information. (2026, January 3). ethyl N-phenyl-N-(1,3-thiazol-2-yl)carbamate. PubChem.
- National Center for Biotechnology Information. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics. PMC.
- MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
- Young In Chromass. (2021, July 25).
- Benchchem. (n.d.). Phenyl (3-butylisothiazol-5-yl)carbamate.
- ResearchGate. (2025, August 6). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography.
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
